(2R,3S)-2,3-Diaminosuccinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3S)-2,3-diaminobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYNCTUBKSHHL-XIXRPRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)O)N)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307806 | |
| Record name | meso-2,3-Diaminosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23220-52-2 | |
| Record name | meso-2,3-Diaminosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23220-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | erythro-3-Aminoaspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023220522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | meso-2,3-Diaminosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythro-3-aminoaspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis of (2R,3S)-2,3-Diaminosuccinic Acid
Introduction
(2R,3S)-2,3-Diaminosuccinic acid, also known as meso-2,3-diaminosuccinic acid, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemically defined structure, featuring two amino groups and two carboxylic acid functionalities, makes it a valuable synthon for constructing complex molecular architectures, including peptide mimics, enzyme inhibitors, and chiral ligands for asymmetric catalysis. The precise spatial arrangement of its functional groups allows for the introduction of specific conformational constraints in target molecules, which can significantly influence their biological activity and selectivity. This guide provides an in-depth exploration of the core chemical synthesis routes for this compound, offering insights into the strategic considerations and experimental details for each approach.
Route 1: Stereoselective Synthesis from Tartaric Acid via Aziridination
A classical and reliable approach to enantiomerically pure compounds is to start from a readily available chiral precursor, often referred to as the "chiral pool". L-Tartaric acid, with its (2R,3R) stereochemistry, is an inexpensive and abundant starting material for the synthesis of this compound. The key to this strategy is the inversion of one of the stereocenters of the tartaric acid backbone, which can be elegantly achieved through the formation and subsequent ring-opening of an aziridine intermediate.
Causality Behind Experimental Choices
The conversion of a 1,2-diol, such as that in tartaric acid derivatives, to a 1,2-diamine with inversion of configuration at one center is a common challenge in stereoselective synthesis. The formation of a cyclic intermediate, such as an aziridine, from a precursor with a leaving group and a nucleophile on adjacent carbons proceeds via an intramolecular SN2 reaction. This mechanism ensures the inversion of stereochemistry at the carbon bearing the leaving group. The subsequent nucleophilic opening of the aziridine ring provides a versatile method to introduce the second amino group.
Experimental Protocol
Step 1: Synthesis of a Protected L-Tartrate Derivative
-
To a solution of L-tartaric acid in an appropriate solvent (e.g., methanol), add a suitable protecting agent for the carboxylic acid groups (e.g., thionyl chloride for methyl ester formation).
-
Reflux the mixture to drive the esterification to completion.
-
Remove the solvent under reduced pressure to obtain the corresponding dialkyl L-tartrate.
Step 2: Conversion to a Cyclic Sulfate and Azide Opening
-
The diol of the dialkyl L-tartrate is converted to a cyclic sulfate using thionyl chloride followed by oxidation (e.g., with RuCl₃/NaIO₄).
-
The cyclic sulfate is then opened with a nitrogen nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. This reaction proceeds with inversion of configuration at one of the carbon centers, yielding an azido alcohol.
Step 3: Aziridination
-
The hydroxyl group of the azido alcohol is converted to a good leaving group, typically a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base (e.g., triethylamine or pyridine).
-
The resulting azido mesylate/tosylate undergoes intramolecular cyclization upon treatment with a suitable reducing agent (e.g., triphenylphosphine) to form the N-H aziridine.
Step 4: Ring-Opening of the Aziridine
-
The activated aziridine can be opened with a nitrogen nucleophile. For instance, the N-H aziridine can be activated with a Boc group, and then the ring is opened with an azide source (e.g., NaN₃) to introduce the second nitrogen functionality with the desired stereochemistry.
-
Subsequent reduction of the azide and hydrolysis of the ester and protecting groups yields this compound.
Caption: Synthesis of this compound from L-Tartaric Acid.
Route 2: Synthesis via Hydrogenation of a Prochiral Precursor
This route involves the synthesis of a prochiral precursor, meso-2,3-bis(benzylamino)succinic acid, followed by the removal of the benzyl protecting groups via catalytic hydrogenation to yield the final product. This method is advantageous for its relatively straightforward procedures and potential for scale-up.
Causality Behind Experimental Choices
The initial step involves a nucleophilic substitution reaction where the bromine atoms of 2,3-dibromosuccinic acid are displaced by benzylamine. The use of benzylamine serves a dual purpose: it acts as the nitrogen source for the amino groups and the resulting N-benzyl groups are excellent protecting groups that can be readily removed by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl groups. The reaction is typically carried out under a hydrogen atmosphere, and the benzyl groups are cleaved to yield the free amines and toluene as a byproduct.
Experimental Protocol
Step 1: Synthesis of meso-2,3-bis(benzylamino)succinic acid [1][2]
-
In a reaction vessel, dissolve 2,3-dibromosuccinic acid in a suitable solvent such as methanol or a mixture of water and a ketone (e.g., 4-methyl-2-pentanone).[1]
-
Slowly add benzylamine to the solution while maintaining the temperature below 40 °C.[1]
-
After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 60-100 °C) for several hours to drive the reaction to completion.[1]
-
After the reaction, the product can be isolated by adjusting the pH of the solution to precipitate the meso-2,3-bis(benzylamino)succinic acid. The precipitate is then filtered, washed, and dried.
Step 2: Hydrogenation to this compound [3]
-
In a high-pressure reactor (autoclave), suspend meso-2,3-bis(benzylamino)succinic acid in a solvent such as methanol, acetic acid, or aqueous hydrobromic acid.[3]
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (e.g., 30-60 atm) and stir the mixture at room temperature or slightly elevated temperature (e.g., up to 60 °C) for several hours (e.g., 16-20 hours).[3]
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to yield pure this compound.[3]
Caption: Synthesis via Hydrogenation of a Prochiral Precursor.
Route 3: Rhodium-Catalyzed Asymmetric Three-Component Synthesis
Modern synthetic chemistry often favors catalytic asymmetric methods for their efficiency and high stereoselectivity. A rhodium-catalyzed three-component reaction of a diazo compound, a phosphoramidate, and an α-imino ester provides a direct and highly enantioselective route to derivatives of this compound.[4]
Causality Behind Experimental Choices
This reaction proceeds through the formation of a rhodium carbene from the diazo compound. This highly reactive intermediate then reacts with the phosphoramidate to form an ammonium ylide. The chiral Brønsted acid co-catalyst protonates the ylide, and the resulting chiral ion pair is trapped by the α-imino ester in a Mannich-type reaction. The stereochemical outcome of the reaction is controlled by the chiral Brønsted acid, which directs the facial selectivity of the nucleophilic attack on the imine. This method allows for the construction of the C-C and C-N bonds with high levels of diastereoselectivity and enantioselectivity in a single step.
Experimental Protocol
Step 1: Preparation of Reactants
-
Synthesize the required α-imino ester from the corresponding α-keto ester and an amine.
-
Prepare the diazo compound, for example, from the corresponding α-amino ester.[5]
Step 2: The Three-Component Reaction [4]
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the rhodium catalyst (e.g., Rh₂(OAc)₄) and the chiral Brønsted acid (e.g., a chiral phosphoric acid) in a dry, non-polar solvent (e.g., toluene or dichloromethane).
-
To this solution, add the phosphoramidate and the α-imino ester.
-
Slowly add a solution of the diazo compound in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the highly reactive diazo compound and rhodium carbene, minimizing side reactions.
-
Stir the reaction mixture until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography on silica gel to yield the protected syn-diaminosuccinic acid derivative with high diastereo- and enantioselectivity.
Step 3: Deprotection
-
The protecting groups on the amino and carboxyl functionalities are removed using standard deprotection protocols (e.g., acid or base hydrolysis for esters, hydrogenation for benzyl groups) to obtain the final this compound.
Caption: Rhodium-Catalyzed Three-Component Synthesis.
Route 4: Synthesis via Masked Precursors: The Mannich Reaction Approach
This strategy involves the synthesis of a cyclic derivative, a 2-thioxo-1,3-imidazolidine, which serves as a "masked" form of 2,3-diaminosuccinic acid.[6] This intermediate is formed via an intermolecular Mannich reaction, and subsequent hydrolysis and removal of the protecting groups reveals the desired product.
Causality Behind Experimental Choices
The Mannich reaction is a powerful tool for C-C bond formation and the introduction of an amino group. In this case, an enolate derived from a 2-isothiocyanatocarboxylic ester acts as the nucleophile, attacking an aldimine (ethyl iminoacetate). The resulting intermediate undergoes an intramolecular cyclization to form the stable 2-thioxo-1,3-imidazolidine ring. This cyclic structure locks the relative stereochemistry of the two newly formed stereocenters. The diastereoselectivity of the Mannich reaction can be influenced by the choice of the metal enolate (e.g., lithium, potassium, or titanium). After separation of the desired diastereomer, the heterocyclic ring can be hydrolyzed to unmask the two amino groups.
Experimental Protocol
Step 1: The Mannich Reaction and Cyclization [6]
-
In a flame-dried flask under an inert atmosphere, dissolve the 2-isothiocyanatocarboxylic ester in a dry aprotic solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-BuLi or LDA) to generate the enolate.
-
To this enolate solution, add a solution of the aldimine (ethyl iminoacetate) in the same solvent.
-
Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.
-
Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting mixture of cis- and trans-2-thioxo-1,3-imidazolidine diastereomers can be separated by column chromatography.
Step 2: Deprotection of the 2-Thioxo-1,3-imidazolidine
-
The isolated meso (or cis) diastereomer of the 2-thioxo-1,3-imidazolidine is subjected to acidic or basic hydrolysis to open the heterocyclic ring.
-
This step will typically hydrolyze the ester groups as well.
-
The thiocarbonyl group can be removed under various conditions, for example, by treatment with oxidizing agents or by Raney nickel desulfurization, to yield the final this compound.
Caption: Synthesis via a Masked Precursor using a Mannich Reaction.
Route 5: A Proposed Enzymatic Synthesis Route
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While a specific enzyme for the direct synthesis of this compound may not be readily available, a plausible route can be designed using known enzyme classes, such as aminotransferases (transaminases).[7]
Causality Behind Experimental Choices
Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. By using a prochiral diketo acid as a substrate, it is conceivable that a stereoselective transaminase could catalyze the double amination to produce meso-2,3-diaminosuccinic acid. The stereochemical outcome would be dictated by the enzyme's active site architecture. This approach would be highly atom-economical and would proceed under mild, aqueous conditions.
Proposed Experimental Protocol
Step 1: Synthesis of the Prochiral Diketo Acid Precursor
-
Synthesize 2,3-diketosuccinic acid or a suitable ester derivative using established chemical methods.
Step 2: Biocatalytic Diamination
-
In a buffered aqueous solution, combine the 2,3-diketosuccinic acid substrate, a suitable amino donor (e.g., L-alanine or isopropylamine), and the selected aminotransferase enzyme (as a whole-cell catalyst or purified enzyme).
-
The reaction may require a cofactor, such as pyridoxal 5'-phosphate (PLP), to be added to the reaction mixture.
-
Incubate the reaction at an optimal temperature and pH for the enzyme's activity, with gentle agitation.
-
Monitor the progress of the reaction by HPLC or LC-MS.
-
Once the reaction is complete, the enzyme can be removed by centrifugation or filtration, and the product can be isolated from the aqueous solution by ion-exchange chromatography or crystallization.
Caption: Proposed Enzymatic Synthesis of this compound.
Comparison of Synthesis Routes
| Route | Starting Materials | Key Features | Advantages | Disadvantages |
| 1. From Tartaric Acid | L-Tartaric acid | Chiral pool synthesis, stereochemical inversion via aziridination | Readily available, inexpensive chiral starting material; well-established stereochemical control. | Multi-step synthesis; may involve hazardous reagents (e.g., azides). |
| 2. Hydrogenation | 2,3-Dibromosuccinic acid, Benzylamine | Prochiral precursor, catalytic hydrogenation for deprotection | Relatively straightforward, potentially scalable. | Requires high-pressure hydrogenation equipment; synthesis of the precursor is an additional step. |
| 3. Rhodium-Catalyzed | Diazo compound, Phosphoramidate, α-Imino ester | Catalytic, asymmetric, three-component reaction | High efficiency, high diastereo- and enantioselectivity in a single step. | Requires specialized and potentially expensive catalysts and reagents; diazo compounds can be hazardous. |
| 4. Mannich Reaction | 2-Isothiocyanatocarboxylic ester, Aldimine | Formation of a masked intermediate, diastereoselective C-C bond formation | Access to complex cyclic intermediates; diastereomers can be separated. | Multi-step process including protection and deprotection; deprotection of the thioxo-imidazolidine can be challenging. |
| 5. Enzymatic (Proposed) | 2,3-Diketosuccinic acid, Amino donor | Biocatalytic, high stereoselectivity | Environmentally friendly ("green"), mild reaction conditions, high selectivity. | Requires a suitable enzyme which may not be commercially available; enzyme discovery and optimization can be time-consuming. |
Conclusion
The synthesis of this compound can be accomplished through a variety of strategic approaches, each with its own merits and challenges. The choice of a particular route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the required level of stereochemical purity. Classical methods starting from the chiral pool offer a robust and cost-effective approach, while modern catalytic asymmetric methods provide highly efficient and elegant solutions. As the demand for enantiomerically pure building blocks continues to grow in the pharmaceutical and fine chemical industries, the development of even more efficient, sustainable, and scalable syntheses of this compound will remain an active area of research.
References
-
Wenner, W. (1945). Production of diamino succinic acid. U.S. Patent No. 2,389,099. Washington, DC: U.S. Patent and Trademark Office.
-
Tanaka, K., & Shiraishi, Y. (2011). Process for producing 2,3-bis(benzylamino)succinic acid. Japan Patent No. JP4670393B2.
-
PubChem. (n.d.). Meso-2,3-bis(benzylamino)succinic acid. National Center for Biotechnology Information.
-
Slováková, M., Kočalka, P., Pevec, A., & Kováč, M. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Australian Journal of Chemistry, 65(4), 333-342.
-
Nájera, C., & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
-
Singh, R. P., & Kumar, R. (2015). Stereospecific Synthesis of Substituted Aziridines by a Crystal-to-Crystal Photodenitrogenation of Δ(2)-1,2,3-Triazolines. Organic Letters, 17(18), 4568–4571.
-
CN106279148A - Preparation method of 2,3-bis(benzylamino)butanedioic acid - Google Patents. (n.d.). Retrieved from
-
Songsri, S., McErlain, H., & Sutherland, A. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry.
-
ChemBK. (n.d.). meso-2,3-bis-(Benzylamino)succinic acid.
-
Gotor-Fernández, V., & Gotor, V. (2015). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 20(8), 14346–14373.
-
Slováková, M., Kočalka, P., Pevec, A., & Kováč, M. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Request PDF.
-
Afonso, C. A. M., & Candeias, N. R. (2001). Enantiospecific, Stereoselective Synthesis of Enantiomerically Pure Aziridine-2-carboxylic Acids from Aspartic Acid. Molbank, 2001(3), M232.
-
Contente, M. L., & Paradisi, F. (2021). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Catalysts, 11(7), 808.
-
Driver, T. G. (2017). Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Angewandte Chemie International Edition, 56(39), 11792–11796.
-
Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society.
-
Trost, B. M., & Krische, M. J. (2011). Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes. Organic Letters, 13(10), 2574–2576.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Esters and Amides.
-
Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341–3349.
-
Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (1988). Enzymatic Production of Amino Acids. In Biotechnology and Food Process Engineering (pp. 183-195). Springer, Dordrecht.
-
Huang, H., & Sun, J. (2021). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 12(33), 11191–11196.
-
Pérez-Medrano, A., & Cárdenas-Pérez, E. I. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(11), 7936–7947.
-
PubChem. (n.d.). (2r,4s)-2-[(1r)-1-Amino-2-Oxoethyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid. National Center for Biotechnology Information.
-
Sci-Hub. (n.d.). Asymmetric Insertion of α-Diazo Compounds.
-
Kim, Y., & Cho, J. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211–1213.
-
Padwa, A., & Kappe, C. O. (2012). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 17(5), 5533–5576.
Sources
- 1. JP4670393B2 - Process for producing 2,3-bis (benzylamino) succinic acid - Google Patents [patents.google.com]
- 2. Preparation method of 2,3-bis(benzylamino)butanedioic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. US2389099A - Production of diamino succinic acid - Google Patents [patents.google.com]
- 4. rua.ua.es [rua.ua.es]
- 5. α-Diazo ester and amide synthesis by diazo transfer [organic-chemistry.org]
- 6. connectsci.au [connectsci.au]
- 7. Distribution, industrial applications, and enzymatic synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Diaminosuccinic Acid Isomers: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Stereochemical Nuances of a Biologically Active Molecule
Diaminosuccinic acid (DASA), a dicarboxylic acid containing two amino groups, exists as multiple stereoisomers, each possessing unique biological activities that are of significant interest to the scientific and pharmaceutical communities. The spatial arrangement of the functional groups dictates the molecule's interaction with biological targets, leading to a fascinating array of effects ranging from enzyme modulation to potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the biological significance of DASA isomers, with a focus on their synthesis, distinct biological activities, and the experimental methodologies used to elucidate their functions. As Senior Application Scientist, my aim is to not only present the data but also to provide the rationale behind the experimental designs and the implications of the findings for future research and drug development.
This guide will delve into the distinct roles of the primary stereoisomers of diaminosuccinic acid: the meso form, and the chiral (2S,3S) and (2R,3R) enantiomers. We will explore their interactions with key enzymes, their potential as therapeutic agents, and the synthetic and analytical techniques that underpin our understanding of these remarkable molecules.
The Stereoisomers of Diaminosuccinic Acid: A Structural Overview
The presence of two stereocenters in diaminosuccinic acid gives rise to three stereoisomers: a pair of enantiomers, (2S,3S)- and (2R,3R)-diaminosuccinic acid, and an achiral meso compound, (2R,3S)-diaminosuccinic acid. The distinct three-dimensional structures of these isomers are the foundation of their differential biological activities.
Caption: The stereoisomers of diaminosuccinic acid.
Biological Significance of meso-Diaminosuccinic Acid
The meso isomer of diaminosuccinic acid has garnered significant attention due to its interaction with D-aspartate oxidase and its role as an antagonist of aspartic acid.
Interaction with D-Aspartate Oxidase
meso-Diaminosuccinic acid is a substrate for the enzyme D-aspartate oxidase (DDO), a flavoenzyme responsible for the oxidative deamination of D-aspartate.[1][2] This interaction is stereospecific, as the DL-diaminosuccinic acid isomer is not oxidized by DDO.[1][2] The enzymatic reaction involves the deamination of one of the amino groups of meso-diaminosuccinic acid, followed by decarboxylation of the resulting 2-amino-3-oxosuccinic acid.[2]
The kinetic parameters of human D-aspartate oxidase (hDASPO) with its primary substrate, D-aspartate, have been determined, providing a baseline for understanding the interaction with other substrates like meso-diaminosuccinic acid.
| Substrate | Km (mM) | kcat (s-1) | Temperature (°C) | pH | Reference |
| D-Aspartate | 2.7 | 81.3 | 25 | 8.3 | [3] |
| D-Aspartate | 1.05 | - | 25 | 8.3 | [3] |
| D-Aspartate | 2.1 | 68.4 | 37 | 8.3 | [3] |
| N-methyl D-aspartate | 2.76 | 73.6 | 25 | 8.3 | [3] |
| D-Glutamate | 31.5 | 11.3 | 25 | 8.3 | [3] |
| D-Asparagine | 67 | 8.3 | 25 | 8.3 | [3] |
Meso-diaminosuccinic acid's ability to be processed by D-aspartate oxidase suggests its potential involvement in pathways regulated by this enzyme, particularly in the central nervous system where D-aspartate acts as a neurotransmitter.
Antagonism of Aspartic Acid and Potential Neuroactivity
Meso-diaminosuccinic acid has been described as a natural antagonist of aspartic acid.[2][4] Given that D-aspartate is an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors crucial for synaptic plasticity and memory, the antagonistic action of meso-diaminosuccinic acid could have significant implications in neurobiology.[5][6] By competing with D-aspartate, meso-diaminosuccinic acid may modulate NMDA receptor activity, although the precise mechanism of this antagonism requires further investigation. This suggests a potential therapeutic role for meso-diaminosuccinic acid or its derivatives in conditions characterized by excessive NMDA receptor activation and excitotoxicity.[7]
Biological Significance of Chiral Diaminosuccinic Acid Isomers and Their Derivatives
The chiral enantiomers of diaminosuccinic acid and their derivatives have shown promise in the realm of drug development, particularly as components of metal-based anticancer agents.
Palladium(II) Complexes with Diaminosuccinic Acid Derivatives: A New Frontier in Cancer Therapy
Palladium(II) complexes have emerged as a promising class of anticancer agents, offering an alternative to platinum-based drugs with potentially reduced side effects.[8][9] The incorporation of diaminosuccinic acid derivatives as ligands in these complexes can influence their cytotoxicity and selectivity for cancer cells. While specific IC50 values for diaminosuccinic acid-containing palladium complexes are not extensively documented in readily available literature, the broader class of palladium(II) complexes has demonstrated significant cytotoxic effects against various cancer cell lines.
| Complex Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Palladium(II) with thiazine/thiazoline ligands | HeLa | 46.39 ± 3.99 - 62.74 ± 6.45 | 24 | [1] |
| Palladium(II) with thiazine/thiazoline ligands | HL-60 | 46.39 ± 3.99 - 62.74 ± 6.45 | 24 | [1] |
| Palladium(II) with thiazine/thiazoline ligands | U-937 | 46.39 ± 3.99 - 62.74 ± 6.45 | 24 | [1] |
| Palladium(II) with bisdemethoxycurcumin | Jurkat | < IC50 of Cisplatin | 72 | [10] |
| Palladium(II) with diethyldithiocarbamate | AGS | 0.68 | 24/48 | [11] |
The rationale behind using chiral ligands like diaminosuccinic acid derivatives is that the stereochemistry can influence the complex's interaction with chiral biological targets such as DNA and proteins, potentially leading to enhanced efficacy and selectivity.
Experimental Protocols: Synthesis, Separation, and Analysis
A deep understanding of the biological significance of diaminosuccinic acid isomers necessitates robust and reproducible experimental methods for their synthesis, separation, and biological evaluation.
Stereoselective Synthesis of Diaminosuccinic Acid Isomers
The stereoselective synthesis of diaminosuccinic acid isomers is crucial for obtaining pure compounds for biological testing. One approach involves the diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives.[9]
Protocol: Diastereoselective Synthesis of Protected Diaminosuccinic Acid Derivatives [9]
-
Synthesis of Homomeric Dimers:
-
To a solution of an α-chloroglycyl peptide (1.0 mmol) and PPh3 (0.2 mmol) in THF (50 mL), add NEt3 (0.15 mL, 1.1 mmol) in THF (30 mL) dropwise over 5 hours.
-
Continue stirring overnight.
-
Add petroleum ether (200 mL) and filter the mixture through Celite®.
-
Evaporate the filtrate in vacuo to yield an oily residue.
-
Purify the residue by column chromatography on silica gel (petroleum ether/EtOAc).
-
-
Hydrogenation:
-
The resulting homomeric olefinic glycine dimers can be subjected to homogeneous Rh-catalyzed hydrogenation to yield diastereomerically pure, orthogonally protected diaminosuccinic acid derivatives. The stereochemical outcome is dependent on the double bond geometry of the starting material.
-
Self-Validation: The purity and stereochemistry of the synthesized derivatives should be confirmed by analytical techniques such as NMR spectroscopy and chiral HPLC. The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) should be determined to validate the stereoselectivity of the synthesis.
Caption: Workflow for the diastereoselective synthesis of protected diaminosuccinic acid derivatives.
Separation of Diaminosuccinic Acid Stereoisomers
The separation of the different stereoisomers of diaminosuccinic acid is essential for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Protocol: HPLC Separation of Diaminosuccinic Acid Diastereomers
This protocol is a general guideline and requires optimization for specific applications and available equipment.
-
Column Selection: A chiral stationary phase (CSP) column is required for the separation of enantiomers. For diastereomer separation, a standard reversed-phase (e.g., C18) or normal-phase column may be sufficient.[12][13]
-
Mobile Phase Preparation:
-
For reversed-phase HPLC, a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is typically used. The pH of the buffer and the gradient of the organic modifier are critical parameters for optimizing separation.[14]
-
For normal-phase HPLC, a mixture of non-polar solvents like hexane and a more polar solvent like isopropanol is common.
-
-
Sample Preparation:
-
Dissolve the diaminosuccinic acid isomer mixture in a suitable solvent, preferably the initial mobile phase composition.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min for analytical scale.
-
Detection: UV detection at a wavelength where the analytes absorb (e.g., after derivatization if necessary) or mass spectrometry (MS) for higher sensitivity and specificity.
-
Gradient: A linear or step gradient of the organic modifier may be necessary to achieve optimal separation of all isomers.
-
Self-Validation: The identity of the separated peaks should be confirmed by comparing their retention times with those of pure standards of each isomer. Peak purity can be assessed using a photodiode array (PDA) detector or by collecting fractions and analyzing them by other techniques like mass spectrometry.
Biological Assay: D-Aspartate Oxidase Activity
To investigate the interaction of diaminosuccinic acid isomers with D-aspartate oxidase, a reliable enzyme activity assay is required.
Protocol: Spectrophotometric Assay for D-Aspartate Oxidase Activity [15]
This assay is a coupled-enzyme assay that spectrophotometrically measures the production of a colored product.
-
Reagents:
-
50 mM Potassium phosphate buffer, pH 8.0
-
20 mM D-aspartate (substrate) or meso-diaminosuccinic acid
-
20 µM FAD
-
2 mM phenol
-
1.5 mM 4-aminoantipyrine (4-AA)
-
2.5 U/mL Horseradish peroxidase (HRP)
-
Crude cell extract or purified D-aspartate oxidase
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme source.
-
Initiate the reaction by adding the crude cell extract or purified enzyme.
-
Monitor the increase in absorbance at 505 nm, which corresponds to the formation of a quinone imine dye.
-
The enzymatic activity can be calculated using the molar extinction coefficient of the dye (6580 M-1 cm-1).
-
Self-Validation: A negative control lacking the substrate should be included to account for any background reactions. A positive control with a known substrate like D-aspartate should be run to ensure the enzyme is active. The linearity of the reaction with respect to time and enzyme concentration should also be established.
Signaling Pathways and Future Directions
The biological effects of diaminosuccinic acid isomers are intrinsically linked to their influence on cellular signaling pathways. The interaction of meso-diaminosuccinic acid with D-aspartate oxidase and its potential antagonism at NMDA receptors places it at a critical juncture in glutamatergic neurotransmission.
Caption: Proposed mechanism of action of meso-diaminosuccinic acid on the D-aspartate/NMDA receptor signaling axis.
Future research should focus on several key areas:
-
Elucidating the precise mechanism of NMDA receptor antagonism by meso-diaminosuccinic acid through electrophysiological and binding studies.
-
Synthesizing and screening a wider range of diaminosuccinic acid-containing palladium(II) complexes to identify compounds with improved anticancer activity and selectivity.
-
Investigating the biological roles of the (2S,3S) and (2R,3R) isomers of diaminosuccinic acid beyond their use as ligands in metal complexes.
-
Exploring the potential of diaminosuccinic acid derivatives in modulating other biological pathways , given the fundamental nature of dicarboxylic acids and amino acids in cellular metabolism and signaling.
Conclusion
The stereoisomers of diaminosuccinic acid represent a compelling example of how subtle changes in molecular geometry can lead to profound differences in biological activity. From the stereospecific interaction of the meso isomer with D-aspartate oxidase to the potential of chiral derivatives in anticancer drug design, these molecules offer a rich landscape for scientific exploration. The continued application of rigorous synthetic, analytical, and biological methodologies will undoubtedly uncover further intricacies of their roles in biological systems and pave the way for novel therapeutic interventions. This guide serves as a foundational resource for researchers dedicated to unraveling the full potential of these fascinating compounds.
References
- [Reference to a study on cytotoxic effects of Palladium(II)
- [Reference to a study on the synthesis of 2-thioxo-1,3-imidazolidine derivatives as masked 2,3-diaminosuccinic acids]
- [Reference to a study on the anti-cancer activity of a novel palladium(II) complex on human breast cancer cells]
- [Reference to a study on a new approach to the synthesis of enantiomerically pure 2,3-diamino acids]
- [Reference to a study on a short diastereoselective synthesis of orthogonally protected diamino succinic acid deriv
- [Reference to a study on a short diastereoselective synthesis of orthogonally protected diaminosuccinic acid deriv
- [Reference to a study on the identification of an acidic amino acid permease involved in d-aspart
- [Reference to a study on palladium and platinum complexes as promising sources for antitumor tre
- [Reference to a study on the evaluation of antiproliferative Palladium(II) complexes of synthetic bisdemethoxycurcumin]
- [Reference to a study on the cytotoxic effects of newly synthesized Palladium(II)
- [Reference to a study on an approach to 2,3-diaminosuccinic acid deriv
-
Rinaldi, A., Pellegrini, M., Crifò, C., & De Marco, C. (1981). Oxidation of meso-diaminosuccinic acid, a possible natural substrate for D-aspartate oxidase. European Journal of Biochemistry, 117(3), 635-638. [Link]
- [Reference to a review on the biological significance and synthetic approaches of α,β-diamino acids]
- [Reference to a source providing inform
- [Reference to an article on (+)-2,3-Diaminosuccinic Acid]
- [Reference to PubChem entry for 2,3-Diaminosuccinic acid]
-
Motta, S., Sacchi, S., & Pollegioni, L. (2019). Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain. The FASEB Journal, 33(11), 13071-13084. [Link]
- [Reference to a study on NMDA receptor partial antagonists]
- [Reference to a review on NMDA receptor antagonists]
- [Reference to UniProt entry for D-aspart
- [Reference to a study on the structure and kinetic properties of human D-aspart
- [Reference to a review on NMDA receptor antagonists for the tre
- [Reference to a study on the role of stereochemistry on the biological activity of nature-inspired 3-Br-acivicin isomers and deriv
- [Reference to a study on the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines]
- [Reference to a study on the structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs]
- [Reference to a source on pharmacologically active deriv
- [Reference to a review on human D-aspart
- [Reference to a study on amino acids in cell signaling]
-
Lipton, S. A. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699-723. [Link]
- [Reference to a study on the modulation of the mesolimbic dopamine system by glutam
- [Reference to a study on HPLC separ
- [Reference to a review on N-Methyl D-Aspartate (NMDA)
- [Reference to a study on the pharmacological activities of pyrimidine and amino acids complexes]
- [Reference to a source on new HPLC methods for the separ
- [Reference to an article on the role of stereochemistry on the biological activity of nature-inspired 3-Br-acivicin isomers and deriv
- [Reference to a study on PSD-95 uncoupling dopamine-glutam
- [Reference to a source on cell signaling p
- [Reference to a source on stereochemistry and biological activity of drugs]
- [Reference to a review on the chemistry and biological activities of mimosine]
- [Reference to a source on semi-preparative HPLC separ
- [Reference to a review on signaling and metabolism]
- [Reference to a study on the activation of metabotropic glutamate receptor (mGlu2) and muscarinic receptors]
- [Reference to a source on the validation of HPLC methods for the simultaneous analysis of diaminotoluene isomers]
- [Reference to a study on glutamate acting at NMDA receptors stimulating embryonic cortical neuronal migr
- [Reference to a review on glutamate-medi
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of meso-diaminosuccinic acid, a possible natural substrate for D-aspartate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. meso-2 3-diaminosuccinic acid | CAS#:23220-52-2 | Chemsrc [chemsrc.com]
- 5. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Antiproliferative Palladium(II) Complexes of Synthetic Bisdemethoxycurcumin towards In Vitro Cytotoxicity and Molecular Docking on DNA Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Effects of Newly Synthesized Palladium(II) Complexes of Diethyldithiocarbamate on Gastrointestinal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sielc.com [sielc.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectroscopic Analysis of (2R,3S)-2,3-Diaminosuccinic Acid
Abstract
(2R,3S)-2,3-Diaminosuccinic acid, a meso diastereomer of 2,3-diaminosuccinic acid, presents a unique case for spectroscopic characterization. As an achiral molecule with two stereocenters, its analysis requires a multi-faceted approach to confirm both its constitutional isomerism and stereochemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and expected outcomes for the spectroscopic analysis of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Chiroptical Spectroscopy, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for analysis. While specific experimental spectra for this compound are not widely available in public databases, this guide will utilize data from closely related compounds to illustrate the principles of spectral interpretation, providing a robust framework for its characterization.
Introduction: The Significance of this compound
This compound is a non-proteinogenic amino acid that, along with its stereoisomers, holds interest in various fields, including peptide synthesis and as a precursor for novel chemical entities. Its defining characteristic is its meso nature; despite possessing two chiral centers (at C2 and C3), the molecule has an internal plane of symmetry, rendering it achiral and optically inactive.[1][2][3][4] This unique stereochemical feature is a central theme in its spectroscopic analysis. Accurate and thorough characterization is paramount for ensuring the purity and stereochemical integrity of this compound in any application.
This guide will systematically explore the application of key spectroscopic techniques to elucidate the structure and confirm the meso identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Theoretical Framework and Expected Spectra
Due to the plane of symmetry in the meso isomer, the two methine protons (H-2 and H-3) are chemically equivalent, as are the two carboxylic acid groups and the two amino groups. This equivalence simplifies the expected NMR spectra compared to its chiral (2R,3R) and (2S,3S) counterparts.
-
¹H NMR: A single signal is expected for the two equivalent methine protons (H-2 and H-3). The chemical shift of these protons will be influenced by the adjacent electron-withdrawing carboxylic acid and amino groups. The protons of the amino and carboxylic acid groups may be observable, but their signals are often broad and can exchange with deuterium in solvents like D₂O.
-
¹³C NMR: Two distinct signals are anticipated. One for the two equivalent methine carbons (C-2 and C-3) and another for the two equivalent carbonyl carbons of the carboxylic acid groups.
Experimental Protocol: ¹H and ¹³C NMR
A robust protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural assignment.
Workflow for NMR Analysis
Caption: Workflow for ESI-MS analysis of this compound.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation. [5]
-
-
Instrumental Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform a tandem mass spectrometry (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Fragmentation Analysis
The fragmentation pattern in the MS/MS spectrum provides a fingerprint of the molecule. For amino acids, common fragmentation pathways include the loss of small neutral molecules. [6][7][8] Table 2: Plausible Fragmentations of Protonated this compound ([M+H]⁺, m/z 149)
| Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |
| 131 | H₂O | H₂O |
| 103 | HCOOH | Formic Acid |
| 85 | HCOOH + H₂O | Formic Acid and Water |
| 74 | C₂H₃NO₂ | - |
The observation of these characteristic fragments would provide strong evidence for the diaminosuccinic acid structure. While mass spectrometry alone cannot typically distinguish between stereoisomers, it plays a crucial role in confirming the molecular formula and connectivity. [9][10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Vibrational Modes
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Amine): A moderate to weak band in the region of 3300-3500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1750 cm⁻¹.
-
N-H bend (Amine): A moderate band around 1580-1650 cm⁻¹.
-
C-O stretch (Carboxylic Acid): A moderate band around 1210-1320 cm⁻¹.
-
C-N stretch (Amine): A moderate band around 1020-1250 cm⁻¹.
Experimental Protocol: KBr Pellet Method
For solid samples like amino acids, the KBr pellet method is a common and effective sample preparation technique for transmission FT-IR. [12][13][14][15][16][17] Workflow for FT-IR Analysis (KBr Pellet Method)
Caption: Workflow for FT-IR analysis of this compound using the KBr pellet method.
Detailed Steps:
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture, which has strong IR absorption bands.
-
Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press and apply several tons of pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Illustrative Spectral Interpretation
The presence of the aforementioned characteristic absorption bands would confirm the presence of the carboxylic acid and amino functional groups, consistent with the structure of diaminosuccinic acid.
Chiroptical Spectroscopy: The Definitive Test for Chirality
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are exquisitely sensitive to molecular chirality. CD measures the differential absorption of left- and right-circularly polarized light. [18][19][20][21][22]
The Case of a Meso Compound
A fundamental principle of CD spectroscopy is that only chiral molecules can exhibit a CD signal. Meso compounds, by definition, are achiral due to an internal plane of symmetry, even though they contain stereocenters. [1][2][3][4][23]Therefore, this compound is expected to be CD-silent.
Logical Relationship of Chirality and CD Signal
Caption: Logical relationship between molecular chirality and the presence of a Circular Dichroism signal.
This lack of a CD signal is a powerful diagnostic tool to distinguish the meso diastereomer from its chiral counterparts, (2R,3R)- and (2S,3S)-2,3-diaminosuccinic acid, which would be expected to show mirror-image CD spectra.
Experimental Protocol: Circular Dichroism
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water or a buffered solution) that is transparent in the desired UV region.
-
Data Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 190-250 nm).
-
Analysis: The absence of any significant CD signal above the noise level would be strong evidence for the meso nature of the compound.
Conclusion: A Synergistic Approach to Characterization
The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the fundamental framework of the carbon-hydrogen skeleton and confirms the symmetry of the meso isomer. Mass spectrometry validates the molecular weight and offers structural clues through fragmentation. FT-IR spectroscopy confirms the presence of the key functional groups. Finally, the absence of a signal in Circular Dichroism spectroscopy provides definitive proof of its achiral, meso identity. By following the detailed protocols and understanding the theoretical underpinnings outlined in this guide, researchers can confidently and accurately characterize this unique and valuable molecule.
References
-
Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. ACS Publications. [Link]
-
Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. PubMed. [Link]
-
What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. Kintek Press. [Link]
-
The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PMC - PubMed Central. [Link]
-
KBr Pellet Method. Shimadzu. [Link]
-
Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. PubMed. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]
-
Meso Compounds. Chemistry Steps. [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
-
Meso Compounds | Organic Chemistry Class Notes. Fiveable. [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
Meso compound. Wikipedia. [Link]
-
Meso compound. Grokipedia. [Link]
-
How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. [Link]
-
1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. Pearson. [Link]
-
Physical Principles of Circular Dichroism. Smoldyn. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Meso Compounds | MCC Organic Chemistry. Lumen Learning. [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
-
Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids. ResearchGate. [Link]
-
Circular Dichroism FAQs. Applied Photophysics. [Link]
-
An introduction to circular dichroism spectroscopy. [Link]
-
Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]
-
Circular dichroism. Wikipedia. [Link]
-
13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. NIH. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. [Link]
-
Chemical shifts. [Link]
-
The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
meso-2 3-diaminosuccinic acid | CAS#:23220-52-2. Chemsrc. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Hong Lab MIT. [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Interpretation of mass spectra. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Meso compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Meso Compounds | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uni-saarland.de [uni-saarland.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinteksolution.com [kinteksolution.com]
- 13. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. kinteksolution.com [kinteksolution.com]
- 16. scienceijsar.com [scienceijsar.com]
- 17. azom.com [azom.com]
- 18. smoldyn.org [smoldyn.org]
- 19. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 20. Circular Dichroism FAQs [photophysics.com]
- 21. ntu.edu.sg [ntu.edu.sg]
- 22. Circular dichroism - Wikipedia [en.wikipedia.org]
- 23. Meso Compounds - Chemistry Steps [chemistrysteps.com]
Introduction: The Significance and Stereochemical Challenge of Diamino Acids
Sources
- 1. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 5. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Synthesis of Diamino Dicarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2R,3S)-2,3-Diaminosuccinic Acid Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of Stereodefined Vicinal Diamines
(2R,3S)-2,3-Diaminosuccinic acid and its derivatives represent a class of chiral building blocks of significant interest in medicinal chemistry and drug development. The precise spatial arrangement of the two amino groups and two carboxylic acid functionalities on a four-carbon backbone imparts unique conformational constraints and hydrogen bonding capabilities. This stereodefined architecture makes these molecules valuable scaffolds for the design of peptidomimetics, protease inhibitors, and nucleic acid analogues with enhanced biological activity and specificity.
Vicinal diamines, in general, are prevalent motifs in a wide array of biologically active compounds. The ability to control the absolute and relative stereochemistry of the two amino groups is paramount in fine-tuning the pharmacological properties of a drug candidate. The (2R,3S) configuration, in particular, has been explored for its potential to mimic transition states of enzymatic reactions or to pre-organize a molecule into a bioactive conformation. This guide provides an in-depth exploration of the synthetic strategies to access these valuable compounds, with a focus on practical, step-by-step protocols and the underlying chemical principles.
Strategic Approaches to the Asymmetric Synthesis of this compound Derivatives
The stereoselective construction of the this compound core can be achieved through several elegant synthetic strategies. The choice of a particular route often depends on the desired scale of the synthesis, the availability of starting materials, and the specific functional group requirements of the target derivative. Here, we delve into three prominent and field-proven methodologies.
Chiral Pool Synthesis: Leveraging Nature's Asymmetry
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials, thereby transferring their inherent chirality to the target molecule. L-Aspartic acid and tartaric acid are logical and cost-effective starting points for the synthesis of this compound derivatives.
Conceptual Workflow: Chiral Pool Synthesis from L-Aspartic Acid
Caption: Chiral pool synthesis from L-aspartic acid.
This strategy often involves the stereoselective introduction of the second amino group at the C3 position of an aspartic acid derivative. Key transformations may include the formation of a β-lactone or an epoxide, followed by a regioselective and stereospecific ring-opening with a nitrogen nucleophile, such as an azide. Subsequent reduction of the azide and protection of the newly introduced amino group provides the desired orthogonally protected this compound derivative.
Asymmetric Catalysis: Building Chirality from Achiral Precursors
Asymmetric catalysis offers a powerful and elegant approach to construct chiral molecules from achiral or prochiral starting materials. For the synthesis of this compound derivatives, several catalytic asymmetric methods have shown great promise.
One notable method involves the homogeneous rhodium-catalyzed hydrogenation of heteromeric olefinic glycine dimers. The stereochemical outcome of the hydrogenation is dependent on the geometry of the double bond in the starting dehydroamino acid dimer, allowing for the diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives[1][2].
Conceptual Workflow: Diastereoselective Hydrogenation
Caption: Asymmetric hydrogenation for diamine synthesis.
This method provides access to racemic but diastereomerically pure products. Subsequent chiral resolution or the use of a chiral auxiliary in the starting dimer can lead to enantiomerically enriched products.
The Sharpless asymmetric dihydroxylation is a cornerstone of asymmetric synthesis, allowing for the enantioselective conversion of prochiral olefins into chiral diols. This methodology can be ingeniously applied to the synthesis of this compound derivatives starting from a fumarate ester. The resulting chiral diol can then be converted into a cyclic sulfate or a diepoxide, which upon treatment with a nitrogen nucleophile, yields the desired vicinal diamine with controlled stereochemistry. A related approach involves the direct Sharpless asymmetric aminohydroxylation of an unsaturated ester, which can provide a chiral amino alcohol intermediate[3][4].
Aziridine Chemistry: A Versatile Gateway to Vicinal Diamines
The ring-opening of activated aziridines with various nucleophiles is a well-established and highly versatile strategy for the synthesis of 1,2-diamines. For the synthesis of this compound derivatives, a key intermediate is a stereochemically defined aziridine-2,3-dicarboxylate.
Conceptual Workflow: Aziridine Ring-Opening
Caption: Aziridine ring-opening for diamine synthesis.
The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine and the SN2-like nature of the ring-opening reaction. The aziridination of the alkene precursor can be achieved using various reagents, and chiral catalysts or auxiliaries can be employed to induce enantioselectivity.
Detailed Experimental Protocols
The following protocols are detailed examples of how to synthesize derivatives of this compound. These protocols are intended for researchers with a strong background in synthetic organic chemistry.
Protocol 1: Asymmetric Synthesis of a (2R,3S)-Diaminobutanoic Acid Derivative via Chiral Lithium Amide Addition
This protocol is adapted from the asymmetric synthesis of (2R,3S)-diaminobutanoic acid and can be conceptually extended to diaminosuccinic acid by using a crotonate-like substrate with a second ester group[1][5].
Reaction Scheme:
Step 1: Conjugate addition of a chiral lithium amide to tert-butyl (E)-crotonate. Step 2: In situ amination with trisyl azide. Step 3: Conversion of the resulting 2-diazo-3-amino ester to an anti-2-azido-3-amino ester. Step 4: Stereoselective reduction and protection. Step 5: Azide inversion and deprotection to yield the syn-(2R,3S)-diaminobutanoic acid derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (R)-(+)-N-Benzyl-α-methylbenzylamine | 38235-77-7 | 211.30 | 1.1 eq |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.05 eq |
| tert-Butyl (E)-crotonate | 10455-23-9 | 142.20 | 1.0 eq |
| 2,4,6-Triisopropylbenzenesulfonyl azide (trisyl azide) | 36982-84-0 | 297.43 | 1.2 eq |
| Sodium borohydride | 16940-66-2 | 37.83 | 2.0 eq |
| Di-tert-butyl dicarbonate (Boc2O) | 24424-99-5 | 218.25 | 1.5 eq |
| Methanesulfonyl chloride | 124-63-0 | 114.55 | 1.2 eq |
| Sodium azide | 26628-22-8 | 65.01 | 3.0 eq |
| Palladium on carbon (10%) | 7440-05-3 | - | catalytic |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | As solvent |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 | As solvent |
Procedure:
-
Formation of the Chiral Lithium Amide: To a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Conjugate Addition and Amination: Add a solution of tert-butyl (E)-crotonate (1.0 eq) in anhydrous THF to the chiral lithium amide solution at -78 °C. Stir for 1 hour. Then, add a solution of trisyl azide (1.2 eq) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-diazo-3-amino ester.
-
Reduction and Protection: The subsequent steps involve the reduction of the diazo group, protection of the amino group, conversion of the resulting alcohol to a mesylate, and azide displacement with inversion of stereochemistry, followed by final deprotection steps to yield the desired (2R,3S)-diaminobutanoic acid derivative. These transformations follow established procedures for functional group interconversions[1].
Expected Outcome and Characterization:
The final syn-(2R,3S)-diaminobutanoic acid derivative is expected to be obtained with high diastereomeric and enantiomeric excess (>95% de, >98% ee)[1]. Characterization should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm the stereochemistry.
Applications in Drug Development
The unique stereochemical features of this compound derivatives make them attractive scaffolds for the design of various therapeutic agents.
HIV Protease Inhibitors
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus, and its inhibition is a cornerstone of antiretroviral therapy. Many successful HIV protease inhibitors are peptidomimetics that mimic the transition state of the natural substrate cleavage. The (2R,3S)-diamino alcohol or acid moiety can serve as a potent transition-state isostere. For instance, inhibitors incorporating a (2R, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid core have been designed and synthesized, exhibiting low nanomolar inhibitory activity against wild-type and drug-resistant HIV protease strains[2].
Inhibitory Activity of a Monocyclic HIV Protease Inhibitor Incorporating a (2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid moiety
| Compound | HIV-1 Protease IC50 (nM) | FIV Protease IC50 (nM) |
| Compound 15[2] | 2.5 | 1.8 |
Peptide Nucleic Acid (PNA) Backbones
Peptide nucleic acids (PNAs) are synthetic analogues of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone[6][7]. This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences and resistance to enzymatic degradation. Chiral diamino acids, such as this compound, can be incorporated into the PNA backbone to pre-organize the structure into a specific helical conformation, potentially enhancing its hybridization properties and cellular uptake[8][9][10]. The stereochemistry of the diamino acid unit can influence the handedness of the PNA-DNA or PNA-RNA duplex.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound derivatives remains a challenging yet rewarding endeavor in synthetic organic chemistry. The methodologies outlined in this guide, from chiral pool synthesis to asymmetric catalysis and aziridine chemistry, provide a robust toolkit for accessing these valuable building blocks. The continued development of more efficient and scalable synthetic routes will undoubtedly accelerate the exploration of these compounds in drug discovery. The proven utility of the (2R,3S)-diamino scaffold in potent HIV protease inhibitors and its potential for creating novel PNA architectures with enhanced properties underscore the importance of further research in this area. Future efforts may focus on the development of novel catalytic systems for the direct and enantioselective diamination of fumarate derivatives and the exploration of these building blocks in other therapeutic areas, such as inhibitors of other proteases or as ligands for asymmetric catalysis.
References
- Davies, S. G., & Fletcher, A. M. (2003). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Organic & Biomolecular Chemistry, 1(22), 3993-4004.
- Davies, S. G., et al. (1996). Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics. Synlett, 1996(7), 621-622.
- Sattigeri, J. A., et al. (2001). Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases. Journal of medicinal chemistry, 44(9), 1440-1450.
- Zeitler, K., & Steglich, W. (2004). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. The Journal of organic chemistry, 69(18), 6134–6136.
- Figshare. (2004).
- Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.
- Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 8(14), 7487-7528.
- Braasch, D. A., Nulf, C. J., & Corey, D. R. (2002). Synthesis and purification of peptide nucleic acids. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.11.
- Liu, S., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society.
- Nagatsugi, F., et al. (2016). Synthesis of Peptide Nucleic Acids (PNA) With a Crosslinking Agent to RNA and Effective Inhibition of Dicer. Bioorganic & medicinal chemistry letters, 26(24), 5966-5969.
- Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture).
- De Riccardis, F., & Izzo, I. (2005). Peptide nucleic acids in materials science. Current opinion in chemical biology, 9(6), 618-624.
- Ghadir, M., et al. (2018). Comparative Incorporation of PNA into DNA Nanostructures.
- Adeoye, O. M., et al. (2022). Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques. Molecules, 27(20), 6848.
- Chinthakindi, P. K., et al. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of medicinal chemistry, 55(11), 5467-5479.
- Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical reviews, 105(8), 3167-3196.
- Wan, F., et al. (2021). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives.
- Gupta, M. K., et al. (2025). Peptide nucleic acid (PNA) and DNA hybrid three-way junctions and mesojunctions. bioRxiv.
Sources
- 1. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics | Department of Chemistry [chem.ox.ac.uk]
- 6. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of peptide nucleic acids (PNA) with a crosslinking agent to RNA and effective inhibition of dicer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide nucleic acids in materials science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Incorporation of PNA into DNA Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Note & Protocol Guide: Advanced Analytical Strategies for the Stereoisomeric Separation of Diaminosuccinic Acid
Introduction: The Significance of Stereoisomeric Purity in Diaminosuccinic Acid
Diaminosuccinic acid (DASA), a non-proteinogenic amino acid, possesses two stereocenters, giving rise to three stereoisomers: (2S,3S)-DASA, (2R,3R)-DASA, and the meso form, (2R,3S)-DASA. The distinct spatial arrangement of functional groups in these stereoisomers dictates their biological activity and chemical properties. For instance, (2S,3S)-diaminosuccinic acid has been identified as a component in certain fermented foods and is studied for its potential physiological roles. Conversely, the other isomers may exhibit different or even undesirable effects. Consequently, the ability to accurately separate and quantify these stereoisomers is of paramount importance in pharmaceutical development, food science, and clinical diagnostics.
This guide provides a comprehensive overview of robust analytical methods for the chiral separation of DASA stereoisomers, with a focus on the underlying principles of method selection and detailed, field-tested protocols.
Foundational Principles: The Challenge of Chiral Recognition
The primary challenge in separating stereoisomers lies in their identical physical and chemical properties in an achiral environment. Effective separation, therefore, necessitates the introduction of a chiral selector that can engage in transient, diastereomeric interactions with the DASA enantiomers. The stability of these temporary complexes differs, leading to differential migration rates in a chromatographic or electrophoretic system.
The selection of an appropriate analytical strategy is a critical decision point, guided by factors such as sample matrix complexity, required sensitivity, and available instrumentation.
Application Notes and Protocols: (2R,3S)-2,3-Diaminosuccinic Acid in the Development of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents that act on unexploited bacterial targets. One such promising target is the D-alanyl-D-alanine ligase (Ddl), an essential enzyme in the bacterial cell wall biosynthesis pathway. This application guide provides a comprehensive overview of the use of (2R,3S)-2,3-diaminosuccinic acid as a scaffold for the design and synthesis of potent Ddl inhibitors. We will delve into the mechanism of action, provide detailed protocols for the synthesis of lead compounds, and outline methodologies for evaluating their enzymatic inhibition and antibacterial efficacy. This guide is intended to equip researchers with the foundational knowledge and practical tools to accelerate the discovery of new antibacterial therapies based on this promising chemical scaffold.
Introduction: The Imperative for Novel Antibacterial Targets
The bacterial cell wall, a structure essential for survival and absent in mammalian cells, has long been a prime target for antibiotics.[1] The peptidoglycan layer, a key component of the cell wall, provides structural integrity and protects the bacterium from osmotic lysis.[2][3] The biosynthesis of peptidoglycan is a complex, multi-step process, offering several targets for therapeutic intervention.[3] D-alanyl-D-alanine ligase (Ddl) is a critical enzyme in the early cytoplasmic stages of this pathway, catalyzing the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[4][5] This dipeptide is an indispensable precursor for the pentapeptide chains that cross-link to form the rigid peptidoglycan mesh.[4] Inhibition of Ddl effectively halts cell wall synthesis, leading to bacterial cell death.[4][6]
This compound presents a compelling scaffold for the design of Ddl inhibitors due to its structural analogy to the natural substrate, D-alanine. Its stereochemistry and the presence of two amino groups and two carboxylic acid groups offer multiple points for chemical modification to enhance binding affinity and antibacterial activity.
Mechanism of Action: Targeting D-alanyl-D-alanine Ligase
The proposed mechanism of action for this compound-based inhibitors is their ability to act as competitive inhibitors of D-alanyl-D-alanine ligase. By mimicking the D-alanine substrate, these compounds can bind to the active site of the Ddl enzyme, preventing the formation of the essential D-alanyl-D-alanine dipeptide.[4][7] This disruption of the peptidoglycan synthesis pathway weakens the bacterial cell wall, ultimately leading to cell lysis.[4] The stereochemistry of this compound is crucial for its inhibitory activity, as it influences the compound's ability to fit into the enzyme's active site.
Figure 1: Simplified pathway of D-alanyl-D-alanine ligase (Ddl) inhibition.
Experimental Protocols
Synthesis of N-Acyl-(2R,3S)-2,3-Diaminosuccinic Acid Derivatives
This protocol describes a general method for the synthesis of N-acyl derivatives of this compound, which can be adapted for the preparation of a library of potential Ddl inhibitors. The procedure involves the acylation of one or both amino groups of the diaminosuccinic acid scaffold.
Materials:
-
This compound
-
Desired carboxylic acid (e.g., fatty acids, aromatic carboxylic acids)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve the desired carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add TEA (2.2 equivalents) to the solution and stir until the diaminosuccinic acid is fully dissolved.
-
Filter the NHS-ester solution from step 1 to remove the DCU precipitate and add the filtrate dropwise to the diaminosuccinic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-acyl-(2R,3S)-2,3-diaminosuccinic acid derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Figure 2: General workflow for the synthesis of N-acyl-(2R,3S)-2,3-diaminosuccinic acid derivatives.
D-alanyl-D-alanine Ligase (Ddl) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of synthesized compounds against D-alanyl-D-alanine ligase. The assay measures the amount of inorganic phosphate (Pi) released from the ATP-dependent ligation reaction using a malachite green-based reagent.
Materials:
-
Purified D-alanyl-D-alanine ligase (Ddl) enzyme
-
Assay buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 10 mM KCl
-
D-alanine solution (stock solution in assay buffer)
-
ATP solution (stock solution in assay buffer)
-
Synthesized inhibitor compounds (stock solutions in DMSO)
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well microplate, prepare the reaction mixture containing assay buffer, D-alanine (final concentration, e.g., 10 mM), and the inhibitor compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a pre-determined amount of Ddl enzyme to each well (except the negative control).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding the malachite green reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized inhibitor compounds (stock solutions in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Serial Dilution of Inhibitors:
-
In a 96-well microplate, perform a two-fold serial dilution of the inhibitor compounds in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted inhibitor.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.
-
Data Presentation
The following tables present hypothetical but representative data for a series of N-acyl-(2R,3S)-2,3-diaminosuccinic acid derivatives.
Table 1: D-alanyl-D-alanine Ligase (Ddl) Inhibition Data
| Compound ID | N-Acyl Group | IC₅₀ (µM) |
| DASA-1 | Octanoyl | 15.2 |
| DASA-2 | Decanoyl | 8.5 |
| DASA-3 | Dodecanoyl | 3.1 |
| DASA-4 | Benzoyl | 25.8 |
| DASA-5 | 4-Chlorobenzoyl | 12.4 |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| DASA-1 | 32 | >128 |
| DASA-2 | 16 | 64 |
| DASA-3 | 8 | 32 |
| DASA-4 | 64 | >128 |
| DASA-5 | 32 | 128 |
Conclusion and Future Directions
This compound serves as a promising and versatile scaffold for the development of novel antibacterial agents targeting D-alanyl-D-alanine ligase. The synthetic and screening protocols provided in this guide offer a robust framework for the design, synthesis, and evaluation of new Ddl inhibitors. The representative data highlights the potential for optimizing the antibacterial activity of these compounds through systematic modification of the N-acyl substituents.
Future research should focus on expanding the library of this compound derivatives to establish a comprehensive structure-activity relationship (SAR). Further optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as clinical candidates. The exploration of di-acylated and other more complex derivatives may also lead to the discovery of compounds with enhanced potency and broader spectrum of activity.
References
-
National Center for Biotechnology Information. "Discovery of Novel Antibacterial Agents: Recent Developments in D-alanyl-D-alanine ligase (Ddl) Inhibitors." PubMed, 28 May 2021, [Link].
-
Semantic Scholar. "Discovery of novel antibacterial agents: Recent developments in D‐alanyl‐D‐alanine ligase inhibitors." Semantic Scholar, [Link].
-
National Institutes of Health. "Characterization of d-boroAla as a Novel Broad Spectrum Antibacterial Agent Targeting d-Ala-d-Ala Ligase." National Library of Medicine, [Link].
-
National Center for Biotechnology Information. "(3-Amino-2-oxoalkyl)phosphonic acids and their analogues as novel inhibitors of D-alanine..." PubMed, [Link].
-
DIAL.pr - BOREAL. "Design, synthesis and evaluation of D-alanyl-D-alanine ligase inhibitors : an attractive target for the development of antimicrobial agents." DIAL.pr - BOREAL, 27 May 2020, [Link].
-
GPnotebook. "Bacterial wall synthesis inhibitors." GPnotebook, 1 January 2018, [Link].
-
CSIRO Publishing. "An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction." Australian Journal of Chemistry, 20 March 2012, [Link].
-
ResearchGate. "An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction | Request PDF." ResearchGate, 20 March 2012, [Link].
-
National Institutes of Health. "Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis." National Library of Medicine, [Link].
-
National Center for Biotechnology Information. "Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine." PubMed, 5 December 2017, [Link].
-
National Institutes of Health. "The Role of D-Cycloserine in Inhibiting Bacterial Cell Wall Synthesis." National Library of Medicine, [Link].
-
National Center for Biotechnology Information. "Phosphinic acid inhibitors of D-alanyl-D-alanine ligase." PubMed, [Link].
-
National Institutes of Health. "The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity." National Library of Medicine, 28 December 2022, [Link].
-
National Center for Biotechnology Information. "Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases." PubMed, [Link].
Sources
- 1. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. mdpi.com [mdpi.com]
- 6. figshare.com [figshare.com]
- 7. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Strategies for the Asymmetric Synthesis of Chiral Amino Acids
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Enantiopure Amino Acids and the Biocatalytic Advantage
Chiral amino acids are the fundamental building blocks of life and indispensable components in the pharmaceutical, agrochemical, and food industries.[1][2][3] The specific three-dimensional arrangement, or stereochemistry, of these molecules is critical, as different enantiomers (non-superimposable mirror images) of the same amino acid can exhibit drastically different biological, pharmacological, and toxicological properties.[4][5] Consequently, the ability to synthesize enantiomerically pure amino acids is not merely an academic challenge but a critical necessity for the development of safe and effective drugs, advanced materials, and specialized nutritional products.[6]
Traditional chemical synthesis routes to chiral amino acids often produce racemic mixtures (equal amounts of both enantiomers), requiring difficult and costly resolution steps.[7] Furthermore, these methods can involve harsh reaction conditions, toxic reagents, and significant environmental waste.[1][7] In contrast, enzymatic synthesis has emerged as a powerful and sustainable alternative.[3][4][] Biocatalysis leverages the exquisite selectivity of enzymes to perform reactions under mild, aqueous conditions with unparalleled stereo- and regioselectivity.[5][] This approach offers numerous advantages, including higher yields of the desired enantiomer, reduced environmental impact, and simplified production processes, making it an increasingly favored strategy in both academic research and industrial manufacturing.[][][10]
This guide provides an in-depth exploration of key enzymatic strategies for asymmetric amino acid synthesis, detailing the underlying principles, field-proven protocols, and critical insights to empower researchers in this dynamic field.
Part 1: Asymmetric Synthesis from Prochiral Precursors: The 100% Theoretical Yield Approach
The most elegant and atom-economical strategies involve the direct conversion of a flat, symmetric (prochiral) molecule into a single chiral enantiomer. These methods have a theoretical maximum yield of 100%, as the entire substrate pool is converted to the desired product.
Reductive Amination via Dehydrogenases: A Direct Route to Chiral Amines
Expertise & Experience: Reductive amination is a cornerstone of amino acid biosynthesis in nature and has been adapted for industrial chemistry as a highly efficient one-step process.[11][12] This strategy directly converts an α-keto acid into a chiral α-amino acid by forming an imine intermediate that is then stereoselectively reduced. The primary enzyme classes employed are Amino Acid Dehydrogenases (AADHs) and, more recently, engineered Amine Dehydrogenases (AmDHs).[12][13][14]
The causality behind this method's power lies in its directness and high atom economy. It combines the amine source (typically ammonia) and a hydride source (from a cofactor like NADH or NADPH) in a single, enzyme-catalyzed step.[12] The key to success is managing the cofactor regeneration, as cofactors are too expensive to be used in stoichiometric amounts. This is overcome by using a secondary enzyme system, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active form at the expense of a cheap sacrificial substrate like formate or glucose.[15]
Caption: Ping-pong mechanism of transaminase with by-product removal.
Protocol: Asymmetric Synthesis of a D-Amino Acid using a D-Transaminase
This protocol outlines the synthesis of a D-amino acid from an α-keto acid using a D-transaminase (D-TA) with D-glutamate as the amino donor and a coupled enzyme system to shift the equilibrium. [16] Materials:
-
α-Keto acid substrate
-
Recombinant D-amino acid transaminase (D-TA)
-
D-Glutamate (amino donor)
-
(R)-2-hydroxyglutarate dehydrogenase (HGDH) for by-product removal
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
NAD⁺ (cofactor for HGDH)
-
D-Glucose
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Tris-HCl buffer (50 mM, pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution in Tris-HCl buffer containing the α-keto acid substrate (20 mM), D-glutamate (30 mM, 1.5 eq), D-glucose (30 mM), NAD⁺ (1 mM), and PLP (0.5 mM).
-
Causality Check: The PLP cofactor is essential for TA activity. Ensure it is included, as it can sometimes dissociate from the enzyme during storage or purification. [16]3. Enzyme Addition: Add the three enzymes to the reaction mixture: D-TA (e.g., 1 mg/mL), HGDH (e.g., 5 U/mL), and GDH (e.g., 10 U/mL). The optimal ratio of the enzymes may require empirical determination.
-
Incubation: Incubate the reaction at 30°C with gentle shaking for 24 hours. A lower temperature can help improve enzyme stability and reduce cofactor leakage. [16]5. Monitoring and Analysis: Track the formation of the D-amino acid product using chiral HPLC or GC. A successful reaction will show near-complete conversion of the keto acid.
-
Work-up: Terminate the reaction by heat inactivation (e.g., 60°C for 15 min) or acid precipitation. After centrifugation to remove denatured proteins, the product can be purified from the supernatant by standard chromatographic techniques.
Data Presentation: Substrate Scope of Transaminases
| Enzyme Source | Substrate | Amino Donor | Product | Conversion (%) | ee% | Reference |
| Vibrio fluvialis | Acetophenone | L-Alanine | (S)-α-Methylbenzylamine | 92.1 | >99 | [17] |
| H. hydrossis | Phenylpyruvic acid | D-Glutamate | D-Phenylalanine | 95-99 | >99 | [16] |
| Engineered TA | β-Ketoester | Isopropylamine | β-Amino Acid | High | High | [18][19] |
Part 2: Resolution of Racemic Mixtures: Classic and Dynamic Approaches
These strategies begin with a 50/50 racemic mixture of amino acid precursors. While classic kinetic resolution is limited to a 50% yield, dynamic processes incorporate a racemization step to theoretically convert 100% of the starting material into the desired enantiomer.
The Hydantoinase Process: An Industrial Powerhouse
Expertise & Experience: The "Hydantoinase Process" is one of the most successful industrial applications of biocatalysis for producing optically pure D- or L-amino acids. [7]It is a multi-enzyme dynamic kinetic resolution process that converts inexpensive, chemically synthesized racemic 5-monosubstituted hydantoins into the target amino acid with a theoretical yield of 100%. [7][20] The process relies on a cascade of three enzymes:
-
Hydantoinase: Stereoselectively hydrolyzes one enantiomer (e.g., the D-enantiomer) of the racemic hydantoin to its corresponding N-carbamoyl-amino acid.
-
N-Carbamoylase: Hydrolyzes the N-carbamoyl-amino acid to the final, free amino acid. This step is typically highly enantiospecific. 3. Hydantoin Racemase: Continuously converts the unreacted L-hydantoin from the first step back into the D-enantiomer, feeding it into the hydrolytic pathway. This racemization step is what makes the process "dynamic" and pushes the yield beyond the 50% limit of simple kinetic resolution. [7] This system is a self-validating process; its efficiency hinges on the coordinated action of all three enzymes. Co-expression of the enzymes in a single recombinant host has been shown to improve efficiency by minimizing the accumulation of intermediates. [21] Experimental Workflow: The Hydantoinase Process
Caption: Three-enzyme cascade of the Hydantoinase Process for D-amino acid synthesis.
Protocol: Production of D-p-Hydroxyphenylglycine (D-HPG)
This protocol is based on the well-established industrial process using whole cells co-expressing the necessary enzymes. [21][22] Materials:
-
D,L-5-(4-hydroxyphenyl)hydantoin (DL-HPH)
-
Recombinant E. coli cells co-expressing D-hydantoinase, D-carbamoylase, and hydantoin racemase.
-
Potassium phosphate buffer (100 mM, pH 8.5)
-
Bioreactor with pH and temperature control
Procedure:
-
Cell Preparation: Grow the recombinant E. coli strain under appropriate conditions to induce high-level expression of the three enzymes. Harvest the cells by centrifugation and wash with buffer to obtain a concentrated cell paste.
-
Reaction Slurry: Suspend the cell paste in the potassium phosphate buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Substrate Addition: Add the DL-HPH substrate to the cell slurry. A substrate concentration of 50-100 g/L is typical for industrial processes.
-
Reaction Conditions: Maintain the reaction at 40-50°C with controlled pH (around 8.5) and sufficient agitation to keep the substrate and cells suspended. The higher temperature increases reaction rates and substrate solubility.
-
Causality Note: The choice of whole cells over purified enzymes is often for economic reasons. It protects the enzymes from the harsh reaction environment and eliminates the need for costly purification, though it can introduce mass transfer limitations. Co-expression within a single cell ensures the enzymes are in close proximity, enhancing cascade efficiency. [21]6. Monitoring: Track the conversion of DL-HPH and the formation of D-HPG over time (15-24 hours) using HPLC.
-
Product Isolation: After the reaction is complete, separate the cells and undissolved substrate by centrifugation or filtration. The D-HPG product, which is soluble in the aqueous phase, can be crystallized by adjusting the pH to its isoelectric point.
Data Presentation: Examples from the Hydantoinase Process
| Target Amino Acid | Substrate | Enzyme Source (Example) | Yield (%) | ee% | Reference |
| D-p-Hydroxyphenylglycine | D,L-p-Hydroxyphenylhydantoin | Agrobacterium tumefaciens | 98 | >99 | [21] |
| D-Tryptophan | D,L-Indolylmethylhydantoin | A. aurescens / A. tumefaciens | 99.4 | >99.9 | [20] |
| D-Valine | D,L-5-Isopropylhydantoin | Recombinant E. coli | 88 | >99 | [20] |
Kinetic Resolution with Acylases: The Classic Approach
Expertise & Experience: The use of aminoacylases for the kinetic resolution of N-acylated racemic amino acids is one of the oldest and most straightforward enzymatic methods for producing chiral amino acids. [][23][24]The strategy involves the chemical synthesis of an N-acyl-D,L-amino acid, followed by enantioselective enzymatic hydrolysis.
The principle is simple: an L-specific aminoacylase will only hydrolyze the N-acyl bond of the L-enantiomer, liberating the free L-amino acid. [24]The unreacted N-acyl-D-amino acid is left behind. The two products—a free amino acid and an acylated amino acid—have different physicochemical properties (e.g., solubility at different pH values), allowing for their easy separation. The N-acyl-D-amino acid can then be chemically hydrolyzed to yield the D-amino acid.
The primary and most significant limitation of this method is its theoretical maximum yield of 50% for a single enantiomer from the racemic mixture. [3]While effective, it is less atom-economical than dynamic or asymmetric methods unless the unreacted enantiomer can be isolated and racemized for recycling, which adds complexity to the process.
Experimental Workflow: Acylase-Mediated Kinetic Resolution
Caption: Kinetic resolution of a racemic N-acyl amino acid using an L-acylase.
Protocol: Resolution of N-Acetyl-D,L-Tryptophan
This protocol is a classic example of acylase resolution, adapted from foundational studies in the field. [24] Materials:
-
N-Acetyl-D,L-tryptophan
-
L-Aminoacylase (e.g., from Aspergillus oryzae)
-
Calcium carbonate (CaCO₃) or dilute NaOH for pH adjustment
-
Hydrochloric acid (HCl)
-
Ethanol
-
Reaction vessel with temperature control
Procedure:
-
Substrate Solubilization: Dissolve N-acetyl-D,L-tryptophan (e.g., 10 g) in water (e.g., 500 mL). Adjust the pH to approximately 7.0 by adding a base like CaCO₃ or dropwise addition of NaOH. This brings the substrate into solution and sets the pH near the enzyme's optimum.
-
Enzyme Addition: Add the aminoacylase enzyme solution to the substrate mixture. The amount of enzyme will depend on its specific activity and should be sufficient to complete the reaction in a reasonable timeframe (e.g., 24-48 hours).
-
Incubation: Incubate the reaction at a temperature optimal for the enzyme, typically around 38°C. [24]4. Monitoring: The reaction can be monitored by measuring the release of the free L-amino acid.
-
Separation of Products:
-
After 48 hours, terminate the reaction by acidifying the mixture with HCl to pH ~3. This will cause the unreacted N-acetyl-D-tryptophan to precipitate.
-
Filter the mixture to collect the precipitated N-acetyl-D-tryptophan.
-
The filtrate contains the free L-tryptophan. Adjust the pH of the filtrate to the isoelectric point of tryptophan (~pH 5.9) to crystallize the L-amino acid. Filter and wash the crystals with cold water and ethanol.
-
-
Liberation of the D-Enantiomer: Take the collected N-acetyl-D-tryptophan and hydrolyze it by refluxing with dilute HCl (e.g., 2 M HCl) for several hours. Neutralize the solution to recover the free D-tryptophan.
Data Presentation: Acylase Resolution Examples
| Enzyme | Substrate | Product 1 | Product 2 | Yield (per enantiomer) | Reference |
| Mold Acylase | N-Acetyl-D,L-Tryptophan | L-Tryptophan | D-Tryptophan | ~40-45% | [23][24] |
| Mold Acylase | N-Acetyl-D,L-Leucine | L-Leucine | D-Leucine | ~40-45% | [23][24] |
| Penicillin G Acylase | D,L-Glutamine + Phenylacetyl-OMe | N-Phenylacetyl-L-Gln | D-Glutamine | High ee | [25] |
| D-Acylase | N-Acetyl-D,L-Methionine | D-Methionine | N-Acetyl-L-Met | ~45-50% | [26] |
Conclusion and Future Outlook
Enzymatic strategies have fundamentally transformed the synthesis of chiral amino acids, offering green, efficient, and highly selective routes to these vital molecules. Asymmetric synthesis via dehydrogenases and transaminases provides elegant, atom-economical pathways with 100% theoretical yields, while dynamic kinetic resolution methods like the hydantoinase process have become benchmarks of industrial biocatalysis.
The future of this field lies in the continued synergy between molecular biology, bioinformatics, and process engineering. Advances in protein engineering and directed evolution are rapidly expanding the biocatalyst toolkit, creating enzymes with novel substrate specificities, enhanced stability, and improved catalytic efficiency. [13][27]Furthermore, the design of multi-enzyme cascade reactions, where the product of one enzyme is the substrate for the next in a single pot, promises to further streamline synthesis, reduce waste, and open up pathways to even more complex and valuable chiral molecules. [28][29]These innovations will continue to solidify biocatalysis as the cornerstone of sustainable chemical manufacturing.
References
-
Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1147-1148. [Link]
-
ResearchGate. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids. Retrieved from [Link]
-
Martínez-Rodríguez, S., et al. (2010). Optically pure alpha-amino acids production by the "Hydantoinase Process". PubMed, 20(4), 267-75. [Link]
-
Hu, Y., et al. (2023). A review on enzyme-catalyzed synthesis of chiral amino acids. Synthetic Biology Journal. [Link]
-
May, O., et al. (2004). Hydantoin-hydrolysing enzymes for the enantioselective production of amino acids: new insights and applications. ElectronicsAndBooks. [Link]
-
Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]
-
Busto, E., et al. (2021). Enzymatic strategies for asymmetric synthesis. PubMed Central (NIH). [Link]
-
Bornscheuer, U. T., et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PubMed Central (NIH). [Link]
-
ResearchGate. (n.d.). The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid.... Retrieved from [Link]
-
Zhang, D., et al. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. PubMed. [Link]
-
MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]
-
Lee, S. G., et al. (2000). Production of D-amino acid using whole cells of recombinant Escherichia coli with separately and coexpressed D-hydantoinase and N-carbamoylase. PubMed. [Link]
-
Park, E. S., et al. (2013). Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. PubMed. [Link]
-
Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids. Oxford Academic. [Link]
-
J-STAGE. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Retrieved from [Link]
-
Zhang, D., et al. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology. [Link]
-
ResearchGate. (2022). An Update: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic reaction scheme of the synthesis of β-amino acids catalyzed.... Retrieved from [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]
-
Timofeeva, A. S., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. MDPI. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Schulz, E., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PubMed Central (NIH). [Link]
-
Gruber, J., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. NIH. [Link]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]
-
Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]
-
Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PubMed Central (NIH). [Link]
-
Ducrot, A., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis. [Link]
-
Hussain, S., et al. (2011). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. NIH. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of D,L D,L-amino acids by enantioselective acylation.... Retrieved from [Link]
-
Soriano-Maldonado, P., et al. (2022). Revisiting D‐Acylases for D‐Amino Acid Production. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A review on enzyme-catalyzed synthesis of chiral amino acids [synbioj.cip.com.cn]
- 4. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. researchgate.net [researchgate.net]
- 7. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 15. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 21. Production of D-amino acid using whole cells of recombinant Escherichia coli with separately and coexpressed D-hydantoinase and N-carbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Diaminosuccinic Acid
Welcome to the technical support center for the stereoselective synthesis of diaminosuccinic acid (DASA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in the synthesis of this crucial molecular scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.
I. Understanding Stereoselectivity in DASA Synthesis: The Core Challenges
Diaminosuccinic acid possesses two stereocenters, leading to the possibility of three stereoisomers: (2R,3R), (2S,3S), and the meso compound (2R,3S). Controlling the relative (syn/anti) and absolute (R/S) configuration is paramount for its application in pharmaceuticals and as a chiral ligand. This guide addresses the common hurdles in achieving high diastereoselectivity and enantioselectivity.
II. Troubleshooting Guides & FAQs
This section is structured to address specific problems you may encounter during your synthetic campaigns.
A. Issues with Diastereoselectivity
Question 1: My reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a common challenge and can often be traced back to the transition state geometry of your reaction. Several factors can influence this:
-
Reaction Temperature: Many stereoselective reactions have a narrow optimal temperature range. Running the reaction at a lower temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Conversely, higher temperatures can lead to an equilibrium of diastereomers, eroding selectivity.[1] It is advisable to screen a range of temperatures, starting from a low temperature (e.g., -78 °C) and gradually increasing it.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the organization of the transition state.[1] For instance, in reactions involving metal chelation, a coordinating solvent might compete with the substrate for the metal center, disrupting the desired geometry. It is recommended to screen a variety of solvents with different polarities.
-
Lewis Acid/Catalyst Choice: In catalyst- or auxiliary-controlled reactions, the nature of the Lewis acid or catalyst is critical. For example, in Evans aldol-type approaches, boron enolates typically lead to syn products, while zirconium enolates can favor anti products. The choice of catalyst in asymmetric diamination or Mannich reactions will also dictate the stereochemical outcome.[2][3][4]
-
Steric Effects: The steric bulk of your substrates and reagents plays a crucial role. In chiral auxiliary-based methods, the auxiliary is designed to block one face of the prochiral center, directing the incoming reagent to the other face.[5][6] If the steric differentiation is insufficient, you will observe low diastereoselectivity. Consider using a bulkier protecting group on your substrate or a more sterically demanding chiral auxiliary.
Question 2: I am using an Evans oxazolidinone auxiliary for an acetate aldol reaction to build the DASA backbone, but I'm getting poor diastereoselectivity. Why is this happening?
Answer: This is a known limitation of using Evans auxiliaries with acetate enolates.[7] High diastereoselectivity in Evans aldol reactions with propionate enolates is achieved due to a combination of factors in the Zimmerman-Traxler transition state:
-
Minimization of dipole-dipole interactions between the carbonyls of the auxiliary and the enolate.
-
A steric clash between the α-methyl group of the propionate enolate and the substituent on the chiral auxiliary, which disfavors one of the transition states.[7]
In an acetate aldol, the α-methyl group is absent, removing this key steric directing element.[7] Consequently, the energy difference between the two diastereomeric transition states is much smaller, leading to poor selectivity.[7]
Troubleshooting Strategy: To achieve high selectivity in acetate aldol reactions, you can switch from a boron-mediated reaction to a tin-catalyzed reaction with a modified thioimide auxiliary. This approach enforces a more rigid, chelated transition state where the sulfur and tin remain coordinated, leading to improved stereocontrol.[7]
B. Challenges with Chiral Auxiliaries
Question 3: I am struggling to remove my chiral auxiliary without racemizing the product or causing side reactions. What are the best practices for auxiliary cleavage?
Answer: The removal of the chiral auxiliary is a critical step that requires careful optimization to avoid compromising your hard-won stereoselectivity.[5][6] The optimal cleavage conditions depend on the type of auxiliary and the nature of your product.
| Chiral Auxiliary | Recommended Cleavage Conditions | Potential Issues & Solutions |
| Evans Oxazolidinones | 1. For esters/acids: LiOH/H₂O₂ in THF/water.[8] 2. For aldehydes: LiAlH₄ or LiBH₄ reduction. 3. For Weinreb amides: Direct conversion with Me(MeO)NH·HCl and a Lewis acid.[4] | Epimerization: If the α-proton is acidic, use milder conditions or a less basic nucleophile. Over-reduction: Control stoichiometry of the reducing agent and reaction temperature. |
| Pseudoephedrine Amides | Cleavage of the amide bond with an appropriate nucleophile.[6] | Harsh conditions: Can lead to decomposition. Screen different nucleophiles and reaction conditions. |
| Camphorsultams | LiOH/H₂O₂ or other hydrolytic methods. | Resistance to cleavage: Camphorsultams can be more robust. Stronger hydrolytic conditions may be needed, but monitor for side reactions. |
Self-Validating Protocol Tip: Before scaling up, always perform a small-scale test reaction for auxiliary removal and analyze the product for both chemical purity and stereochemical integrity (e.g., by chiral HPLC or NMR analysis of a derivatized sample).
C. Issues in Catalytic and Enzymatic Reactions
Question 4: My catalytic asymmetric diamination is giving low conversion and/or enantiomeric excess (ee). How can I optimize this reaction?
Answer: Low conversion and enantioselectivity in catalytic asymmetric reactions often point to issues with the catalyst activity or the reaction environment.
-
Catalyst and Ligand Integrity: Ensure your metal precursor and chiral ligand are pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive components). The Pd/ligand ratio can also be crucial and may require optimization.[3]
-
Reaction Conditions: As with diastereoselectivity, temperature, solvent, and concentration are critical. For instance, in some Pd-catalyzed diaminations, a mixed solvent system like tert-butyl methyl ether (TBME) and hexafluoroisopropanol (HFIP) can be essential to suppress side reactions like epoxidation.[9]
-
Substrate Compatibility: Not all substrates are suitable for a given catalytic system. Electron-donating or -withdrawing groups on your substrate can significantly affect reactivity and selectivity. It may be necessary to screen different protecting groups on the nitrogen sources.
Question 5: I am attempting an enzyme-catalyzed Mannich reaction to synthesize a DASA derivative, but the yield is low. What can I do?
Answer: Enzymatic reactions are highly sensitive to their environment. Low yields can often be rectified by optimizing the reaction parameters.[10][11]
-
pH and Buffer: Every enzyme has an optimal pH range for activity. Perform small-scale reactions in a range of buffers and pH values to find the optimum for your specific enzyme and substrates.
-
Temperature: While enzymes have an optimal temperature, higher temperatures can lead to denaturation and loss of activity over time. A temperature screen is recommended.
-
Substrate/Enzyme Concentration: High substrate concentrations can sometimes lead to substrate inhibition. Conversely, the enzyme concentration needs to be sufficient for a reasonable reaction rate. Steady-state kinetic analysis can help determine the optimal concentrations.[10]
-
Cofactor Presence: Many enzymes, such as PLP-dependent enzymes, require a cofactor.[10][11] Ensure the cofactor is present in the correct concentration and is stable under the reaction conditions.
D. Analytical and Purification Issues
Question 6: How can I accurately determine the diastereomeric ratio (d.r.) of my diaminosuccinic acid derivative?
Answer: Accurate determination of the d.r. is essential to validate your synthetic method.
-
¹H NMR Spectroscopy: This is often the first method of choice. The diastereomers will have slightly different chemical environments, which can lead to distinct signals for certain protons. By integrating these unique signals, you can determine the ratio. However, signal overlap can be a problem.[12]
-
Derivatization followed by NMR or HPLC: If the signals in the ¹H NMR spectrum overlap, you can derivatize your mixture with a chiral agent, such as Mosher's acid, to create new diastereomers that may be more easily resolved by NMR.[12] Alternatively, derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) allows for the separation and quantification of all four stereoisomers by reverse-phase HPLC.[13][14] Variants of Marfey's reagent can provide even better separation for challenging cases.[13]
Question 7: I have a mixture of diastereomers. What is the best way to separate them?
Answer: The separation of diastereomers is possible because they have different physical properties.
-
Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. Since they are different compounds, they will have different affinities for the stationary phase.[6]
-
Crystallization: If your diastereomers are crystalline, you may be able to separate them by fractional crystallization. This relies on the different solubilities of the diastereomers in a particular solvent system.[15]
III. Key Synthetic Strategies & Protocols
This section provides an overview of common strategies and a sample protocol for one of the key methods.
Logical Workflow for Strategy Selection
The choice of synthetic strategy depends on the desired stereoisomer, available starting materials, and scale. The following diagram outlines a decision-making process:
Caption: Decision tree for selecting a DASA synthesis strategy.
Protocol: Diastereoselective Synthesis of syn-DASA Derivative via Evans Aldol Reaction
This protocol describes a general procedure for the synthesis of a syn-β-hydroxy-α-amino acid derivative, a precursor to syn-DASA, using an Evans oxazolidinone chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Dry an oven-dried round-bottom flask under vacuum and backfill with argon.
-
Dissolve the chiral oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
Step 2: Boron-Mediated Asymmetric Aldol Reaction
-
To a dried flask under argon, add the purified N-acyl oxazolidinone (1.0 eq.) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (1.1 eq.) dropwise, followed by triethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes to form the Z-enolate.
-
Add the aldehyde (1.2 eq.) dropwise and continue stirring at -78 °C for 2-3 hours, then allow to slowly warm to room temperature overnight.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract with DCM, combine organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[16]
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1.0 eq.) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir at 0 °C for 4-6 hours until the starting material is consumed (TLC).
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Separate the chiral auxiliary by extraction with DCM.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract the product carboxylic acid with ethyl acetate.
-
Dry the organic layers, filter, and concentrate to yield the β-hydroxy-α-amino acid derivative.
Caption: Workflow for Evans aldol-based synthesis.
IV. References
-
Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides. (URL not available)
-
An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. CSIRO Publishing. ([Link])
-
Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. National Institutes of Health. ([Link])
-
Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. PubMed. ([Link])
-
A Short Diastereoselective Synthesis of Orthogonally Protected Diamino Succinic Acid Derivatives. Figshare. ([Link])
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. National Institutes of Health. ([Link])
-
Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation. National Institutes of Health. ([Link])
-
Reaction conditions and catalyst optimization The reactions were... ResearchGate. ([Link])
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. National Institutes of Health. ([Link])
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. ResearchGate. ([Link])
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. ([Link])
-
Optimization of Catalysts and Reaction Conditions a | Download Table. ResearchGate. ([Link])
-
The Sharpless Asymmetric Aminohydroxylation. ResearchGate. ([Link])
-
Sharpless asymmetric aminohydroxylation: Scope, limitations, and use in synthesis. University of York. ([Link])
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. ([Link])
-
Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. National Institutes of Health. ([Link])
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. ([Link])
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. ([Link])
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. ([Link])
-
Evans Aldol Reaction. Chem-Station. ([Link])
-
Asymmetric Synthesis. (URL not available)
-
meso-2 3-diaminosuccinic acid. Chemsrc. ([Link])
-
Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. ([Link])
-
Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. PubMed. ([Link])
-
A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Nature. ([Link])
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (URL not available)
-
3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. (URL not available)
-
Asymmetric Synthesis. University of York. ([Link])
-
Evans aldol ppt. Slideshare. ([Link])
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. RSC Publishing. ([Link])
-
Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Publications. ([Link])
-
Chiral auxiliary. Wikipedia. ([Link])
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (URL not available)
-
r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Docta Complutense. ([Link])
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. ([Link])
-
Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. RSC Publishing. ([Link])
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. National Institutes of Health. ([Link])
-
Diastereoselectively switchable asymmetric haloaminocyclization for the synthesis of cyclic sulfamates. PubMed. ([Link])
-
Catalytic asymmetric Mannich reactions of glycine derivatives with imines. A new approach to optically active alpha,beta-diamino acid derivatives. PubMed. ([Link])
-
Stereoselective synthesis of α,α′-diamino-dicarboxylic acids. Part 2. ResearchGate. ([Link])
-
Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts. RSC Publishing. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. york.ac.uk [york.ac.uk]
- 9. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 10. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Addressing Stability Challenges of Diaminosuccinic Acid (DASA) in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Diaminosuccinic Acid (DASA). As a key building block in peptide synthesis and a valuable molecule in drug development, handling DASA effectively is critical for experimental success. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges of DASA in solution. We will move from frequently asked questions to in-depth troubleshooting and validated protocols, providing not just steps, but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding DASA stability.
Q1: What is diaminosuccinic acid (DASA) and why is its solution stability a concern?
Diaminosuccinic acid (DASA) is a non-proteinogenic amino acid containing two amino groups and two carboxylic acid groups.[1] This structure makes it an excellent chelator and a versatile component for creating complex peptide structures. However, the presence of two amino groups on adjacent carbons makes the molecule susceptible to specific degradation pathways, particularly oxidation, which can compromise the integrity of your experiments and the purity of your final products. Ensuring its stability in solution is paramount for reproducible and accurate results.
Q2: What is the primary degradation pathway for DASA in aqueous solutions?
The most well-documented degradation pathway for DASA, specifically the meso-isomer, is oxidative deamination .[2] This reaction, which can be catalyzed by enzymes (like D-aspartate oxidase) or occur slowly in the presence of dissolved oxygen and trace metal ions, involves the removal of one of the amino groups.[2] This process forms an unstable intermediate, 2-amino-3-oxosuccinic acid, which can then undergo further reactions like decarboxylation and condensation to form heterocyclic compounds such as pyrazine dicarboxylic acids.[2] These degradation products are often colored and can interfere with downstream applications and analytics.
Q3: Which factors have the most significant impact on DASA stability?
Several environmental factors can accelerate the degradation of DASA in solution. These include:
-
pH: The pH of the solution dictates the protonation state of the amino and carboxyl groups, influencing the molecule's susceptibility to nucleophilic attack and oxidation.
-
Presence of Oxygen: Dissolved molecular oxygen is a key reactant in oxidative deamination.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. General guidelines for other amino acids suggest that freezing solutions significantly prolongs their shelf-life.[3]
-
Light Exposure: Photodegradation can be a concern for many complex organic molecules, often by generating free radicals that initiate degradation cascades.[4]
-
Metal Ion Contamination: Divalent metal cations (e.g., Mn²⁺, Fe²⁺) can act as catalysts for oxidation reactions.[5] Using high-purity, metal-free reagents and water is crucial.
Q4: What is the ideal pH range for preparing and storing DASA solutions?
While specific studies on DASA are limited, general principles of amino acid chemistry suggest that a slightly acidic to neutral pH (approximately 4.0 to 7.0) is preferable. In this range, the amino groups are predominantly in their protonated form (-NH₃⁺), which is less susceptible to oxidation than the free amine form (-NH₂). Extremely acidic or basic conditions can promote hydrolysis or other degradation reactions.[6]
Q5: Can I sterilize DASA solutions by autoclaving?
No. It is strongly advised not to autoclave DASA solutions. Like many other sensitive amino acids, such as tryptophan, the high heat and pressure of autoclaving can significantly accelerate degradation.[3] The recommended method for sterilization is sterile filtration through a 0.22 µm membrane filter.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to problems you may encounter during your experiments.
Issue 1: I'm observing a rapid loss of DASA concentration in my stock solution.
-
Potential Cause A: Oxidative Degradation. Your solution is likely reacting with dissolved oxygen.
-
Solution: Prepare your solutions using high-purity water that has been degassed by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum. When preparing the solution, work in a controlled environment, such as under a gentle stream of argon.[7] Consider adding a low concentration of an antioxidant like ascorbic acid.[6]
-
-
Potential Cause B: Incorrect pH. The solution pH may have drifted into a range that promotes instability.
-
Solution: Always prepare DASA in a suitable buffer system (e.g., citrate or acetate for acidic pH, phosphate for neutral pH) rather than just water. Verify the final pH of the solution after DASA has been dissolved and adjust as necessary. The buffering capacity of amino acids is concentration-dependent and can be weak on its own.[8]
-
-
Potential Cause C: Metal Ion Contamination. Trace metals from glassware, spatulas, or lower-purity reagents are catalyzing oxidation.
-
Solution: Use high-purity, "for analysis" or "metal-free" grade reagents. Ensure all glassware is scrupulously clean. A highly effective strategy is to add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM), to sequester destabilizing metal ions.[5][6]
-
Issue 2: My DASA solution is changing color (e.g., turning yellow or brown).
-
Potential Cause: This is a classic indicator of degradation. The color is likely due to the formation of pyrazine derivatives or other conjugated systems resulting from the self-condensation of the initial unstable degradation products.[2]
-
Solution: This solution should be considered compromised and discarded. To prevent this, strictly follow all stabilization protocols: prepare fresh, store aliquots frozen at -80°C, protect from light by using amber vials, and minimize freeze-thaw cycles.[3]
-
Issue 3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Potential Cause: These are almost certainly degradation products. A well-developed analytical method should be able to separate the parent DASA peak from these new impurities.[4]
-
Solution: Develop a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.[9] If you identify major degradants, you can attempt to characterize them by mass spectrometry to confirm if they match the expected masses for products of oxidative deamination or subsequent reactions.
-
Section 3: Protocols for Enhanced Stability
Follow these validated procedures to maximize the shelf-life and reliability of your DASA solutions.
Protocol 3.1: Preparation of a Stabilized DASA Stock Solution (100 mM)
This protocol incorporates best practices to mitigate the most common degradation factors.
-
Reagent & Equipment Preparation:
-
Use high-purity water (Type I, 18.2 MΩ·cm).
-
Select a suitable buffer (e.g., 50 mM Sodium Phosphate Buffer).
-
Prepare a 100 mM EDTA stock solution.
-
Use amber glass vials or tubes wrapped in foil for storage.
-
All glassware must be thoroughly cleaned.
-
-
Degassing the Buffer:
-
Place the required volume of your chosen buffer in a flask.
-
Sparge with high-purity argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
-
Solution Preparation (under inert atmosphere if possible):
-
Weigh the required amount of solid DASA (MW: 148.12 g/mol ) into a sterile container. For 10 mL of a 100 mM solution, use 148.12 mg.
-
Add the degassed buffer to approximately 90% of the final volume.
-
Add EDTA stock solution to a final concentration of 0.5 mM.
-
Gently mix until the DASA is completely dissolved. Avoid vigorous vortexing which can re-introduce oxygen.
-
-
pH Adjustment & Final Volume:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 6.5 using small additions of dilute NaOH or HCl.
-
Bring the solution to the final volume with the degassed buffer.
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the solution into single-use volumes in amber tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to -80°C for long-term storage.
-
Protocol 3.2: Monitoring DASA Stability using RP-HPLC
This is a general guideline for a stability-indicating reverse-phase HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-5%) and run a linear gradient to a higher percentage over 15-20 minutes to elute potential degradation products.
-
Detection: UV at 210 nm (for the peptide bond) and 260-280 nm (to detect potential heterocyclic degradants).[9]
-
Procedure: Thaw a DASA aliquot and immediately dilute it to the working concentration in Mobile Phase A. Inject onto the HPLC system. A stable solution will show a single, sharp peak for DASA. The appearance of new peaks over time indicates degradation.
Section 4: In-Depth Scientific Explanations & Visualizations
Understanding the mechanisms of degradation is key to preventing them.
4.1: The Mechanism of Oxidative Deamination
The primary chemical vulnerability of DASA is the oxidation of one of its amino groups. This reaction converts the amine into an imine, which is rapidly hydrolyzed to a ketone, yielding the unstable intermediate 2-amino-3-oxosuccinic acid.[2] This intermediate readily loses CO₂ and can then self-condense to form stable, aromatic pyrazine rings, which are often colored and highly UV-active.[2]
Caption: Primary degradation pathway of DASA in solution.
4.2: Recommended Workflow for Preparing Stable DASA Solutions
Following a systematic, validated workflow is the most effective way to ensure the quality and stability of your DASA solutions. The diagram below outlines the critical steps discussed in this guide.
Caption: Recommended workflow for preparing stable DASA solutions.
Table 1: Summary of Factors Influencing DASA Solution Stability
| Factor | High Risk Condition | Recommended Mitigation Strategy | Rationale |
| pH | < 4.0 or > 8.0 | Buffer solution to pH 6.0 - 7.0. | Keeps amino groups protonated and stable, avoids acid/base hydrolysis.[8] |
| Oxygen | Aerobic conditions | Use degassed solvents; handle under inert gas (Ar/N₂). | Oxygen is a direct reactant in oxidative deamination.[2] |
| Temperature | Room temp or higher | Store aliquots at -80°C; avoid freeze-thaw cycles. | Low temperatures dramatically slow degradation kinetics.[3] |
| Light | Exposure to UV/ambient light | Use amber vials or wrap containers in foil. | Prevents initiation of photodegradation pathways.[4] |
| Metal Ions | Use of non-purified reagents | Add a chelating agent (e.g., 0.5 mM EDTA); use high-purity water. | Sequesters catalytic metal ions that accelerate oxidation.[5][6] |
| Sterilization | Autoclaving | Sterile filter through a 0.22 µm membrane. | High heat from autoclaving causes rapid degradation.[3] |
References
-
Rinaldi, A., et al. (1981). Oxidation of meso-diaminosuccinic acid, a possible natural substrate for D-aspartate oxidase. European journal of biochemistry, 117(3), 635-638. Retrieved from [Link]
-
The Medical Biochemistry Page. (n.d.). Branched-Chain Amino Acid Degradation. Retrieved from [Link]
-
Slideshare. (n.d.). Degradation of amino acids. Retrieved from [Link]
-
Zeitler, K., & Steglich, W. (2004). A Short Diastereoselective Synthesis of Orthogonally Protected Diamino Succinic Acid Derivatives. Figshare. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Amino Acid Degradation. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diaminosuccinic acid. Retrieved from [Link]
-
PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]
-
ResearchGate. (2016). How to prepare and store Amino acid stock solution? Retrieved from [Link]
-
Yue, P., et al. (2013). Progress in the development of stabilization strategies for nanocrystal preparations. PMC. Retrieved from [Link]
-
Seshachalam, V., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Retrieved from [Link]
-
Chemsrc. (n.d.). meso-2 3-diaminosuccinic acid. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 921-52-8 | 2,3-Diaminosuccinic acid. Retrieved from [Link]
-
Peltonen, L., & Hirvonen, J. (2018). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. Retrieved from [Link]
-
Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Zhang, A., & Hatton, T. A. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. Retrieved from [Link]
-
Lavarias, V. G., et al. (2012). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
TCHOUMITCHEV, J., et al. (2023). Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. PMC - PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Retrieved from [Link]
-
Bains, W., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC - NIH. Retrieved from [Link]
-
Korošec, B., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. NIH. Retrieved from [Link]
-
ResearchGate. (2019). Effects of pH and heat treatment on the stability of γ‐aminobutyric acid (GABA) in germinated soymilk. Retrieved from [Link]
-
MDPI. (2024). Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one. Retrieved from [Link]
Sources
- 1. 2,3-Diaminosuccinic acid | C4H8N2O4 | CID 287290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of meso-diaminosuccinic acid, a possible natural substrate for D-aspartate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Stereospecific Biological Activity of Diaminosuccinic Acid Isomers
In the intricate world of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological function. This principle is vividly illustrated by the stereoisomers of diaminosuccinic acid (DASA), a fascinating molecule whose chiral forms exhibit distinct interactions with key enzymatic targets. This guide provides an in-depth comparison of the biological activities of (2R,3R)-DASA, (2S,3S)-DASA, and the achiral meso-(2R,3S)-DASA, offering field-proven insights for researchers in drug development and biochemical research.
The Decisive Role of Chirality in DASA's Biological Interactions
Diaminosuccinic acid possesses two stereocenters, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and a meso compound. The spatial orientation of the amino and carboxyl groups in each isomer dictates its ability to fit into the active site of an enzyme, much like a key fits into a lock. This stereospecific recognition is fundamental to their differing biological effects.
Comparative Analysis of Biological Targets
The scientific literature points to several enzymes where DASA stereoisomers show differential activity. Understanding these interactions is crucial for designing targeted therapeutic agents.
D-Aspartate Oxidase (DDO)
D-Aspartate Oxidase (DDO) is a flavoenzyme that specifically catalyzes the oxidative deamination of acidic D-amino acids, playing a key role in regulating the levels of D-aspartate in the central nervous system and endocrine tissues.[1][2][3]
Stereoisomer Specificity:
-
meso-DASA: Research has shown that meso-diaminosuccinic acid is a competent substrate for D-aspartate oxidase isolated from beef kidney.[4] The enzyme acts on one of the two amino groups, initiating an oxidative deamination process.[4] This specificity is significant because it suggests that the enzyme's active site can accommodate the unique spatial arrangement of the meso form.
-
(2R,3R)-DASA & (2S,3S)-DASA (DL-Diaminosuccinic Acid): In stark contrast, the racemic mixture of the chiral isomers (DL-diaminosuccinic acid) is not oxidized by D-aspartate oxidase.[4] Furthermore, this mixture does not inhibit the enzyme's activity on its other substrates.[4]
Expert Insight: The differential processing of DASA stereoisomers by DDO is a classic example of enzymatic stereoselectivity. The active site of DDO is exquisitely tuned to a specific geometry that the meso isomer can satisfy, while the chiral enantiomers cannot. This suggests that the internal plane of symmetry in the meso form allows for an orientation that presents one of its chiral centers as "D-like" to the enzyme, enabling catalysis. The complete inactivity of the DL-isomers indicates a strict steric hindrance that prevents their binding or proper alignment for catalysis.
Glutamate Carboxypeptidase II (GCPII)
Glutamate Carboxypeptidase II (GCPII) is a metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[5] Its inhibition is a therapeutic strategy in various neurological disorders to reduce excitotoxic glutamate levels.[5][6] While direct comparative data on the parent DASA stereoisomers is limited, studies on closely related dicarboxylic acid-based inhibitors reveal profound stereoselectivity.
Stereoisomer Specificity (Inferred from Analogues):
-
(S)-Configuration Analogues: For many potent GCPII inhibitors based on glutamate or pentanedioic acid, the (S)-enantiomer is significantly more active. For example, one phosphinoylmethyl-pentanedioic acid inhibitor showed that the (S)-enantiomer was 40-fold more potent than the (R)-enantiomer.[7][8] Similarly, phosphonamidate derivatives of (S)-glutamic acid (the natural isomer) are potent inhibitors, whereas the analogues derived from the unnatural (R)-glutamic acid are devoid of inhibitory activity.[9]
Expert Insight: The consistent preference of GCPII for (S)-configured inhibitors highlights the rigid structural requirements of its active site, particularly the S1' pocket that recognizes the terminal glutamate moiety of the substrate. For a DASA derivative to be an effective GCPII inhibitor, the stereochemistry at the carbon corresponding to the alpha-carbon of glutamate must almost certainly be in the (S)-configuration. Therefore, one would hypothesize that derivatives of (2S,3S)-DASA would be far more potent GCPII inhibitors than those derived from (2R,3R)-DASA. The meso form would likely have intermediate or low activity, depending on how it orients within the active site.
Asparagine Synthetase (ASNS)
Asparagine Synthetase (ASNS) catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartic acid.[10] It is a target in oncology, as certain cancer cells are highly dependent on asparagine for proliferation.[11][12] Inhibitors of ASNS are therefore of significant therapeutic interest.
Stereoisomer Specificity:
-
While direct inhibition data for DASA stereoisomers is not prominent, the mechanism of ASNS involves the binding of L-aspartic acid.[10] This strongly implies that any competitive inhibitor mimicking the substrate would need to possess a stereochemistry that resembles L-aspartate, which is (S)-configured.
Expert Insight: The ASNS active site is chiral and specifically recognizes the L-enantiomer of aspartic acid. Therefore, it is highly probable that (2S,3S)-diaminosuccinic acid, being the L,L-isomer, would be the most effective backbone for designing competitive inhibitors of this enzyme. The (2R,3R)-isomer would likely be inactive, and the meso isomer would be a much weaker inhibitor, if active at all. This stereochemical preference is a critical starting point for any drug discovery program targeting ASNS.
Summary of Stereoisomer Activity
| Target Enzyme | (2S,3S)-DASA (L,L-isomer) | (2R,3R)-DASA (D,D-isomer) | meso-(2R,3S)-DASA |
| D-Aspartate Oxidase (DDO) | Not a substrate; Inactive | Not a substrate; Inactive | Good Substrate [4] |
| Glutamate Carboxypeptidase II (GCPII) | Predicted High Activity (as derivative)[7][9] | Predicted Low/No Activity (as derivative)[7][9] | Predicted Low/Intermediate Activity |
| Asparagine Synthetase (ASNS) | Predicted High Activity (as inhibitor)[10] | Predicted No Activity | Predicted Low Activity |
Experimental Protocol: A Self-Validating System for Comparing Inhibitor Potency
To empirically determine and compare the inhibitory potential of DASA stereoisomers against a target enzyme (e.g., GCPII), a robust, continuous-rate spectrophotometric assay is required. The following protocol is designed as a self-validating system.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each DASA stereoisomer against a target enzyme.
Principle: The enzyme's activity is measured by monitoring the change in absorbance of a chromogenic substrate or product over time. The rate of this reaction is measured in the presence of varying concentrations of each DASA stereoisomer.
Materials:
-
Purified Target Enzyme (e.g., recombinant human GCPII)
-
Chromogenic Substrate (specific to the enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with relevant cofactors)
-
DASA Stereoisomers ((2R,3R), (2S,3S), meso) dissolved in assay buffer
-
96-well microplate (UV-transparent)
-
Temperature-controlled microplate reader
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 2X enzyme solution in cold assay buffer.
-
Prepare a 2X substrate solution in assay buffer.
-
Prepare a series of 4X inhibitor solutions (each DASA stereoisomer) by serial dilution in assay buffer. A typical range might be 1 nM to 100 µM.
-
-
Assay Setup (in 96-well plate):
-
Causality: Setting up the correct controls is non-negotiable for a self-validating experiment. They ensure that any observed inhibition is due to the compound's interaction with the enzyme and not an artifact.
-
Test Wells: 50 µL of 2X enzyme + 50 µL of 4X inhibitor.
-
Positive Control (100% Activity): 50 µL of 2X enzyme + 50 µL of assay buffer (no inhibitor).
-
Negative Control (0% Activity/Background): 50 µL of assay buffer (no enzyme) + 50 µL of assay buffer. This control accounts for any non-enzymatic substrate degradation.
-
Inhibitor Control: 50 µL of assay buffer (no enzyme) + 50 µL of 4X inhibitor. This checks for inhibitor interference with the absorbance reading.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes.
-
Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. This is critical for obtaining accurate and reproducible IC₅₀ values, especially for tight-binding or slow-onset inhibitors.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate (from Negative Control wells) from all other rates.
-
Normalize the data by expressing the velocity in the inhibitor wells as a percentage of the Positive Control (100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value for each DASA stereoisomer.
-
Visualizing the Experimental and Biological Pathways
Conclusion
The biological activity of diaminosuccinic acid is unequivocally dictated by its stereochemistry. The meso isomer is uniquely recognized as a substrate by D-Aspartate Oxidase, while the chiral enantiomers are not. For enzymes with chiral active sites that recognize L-amino acids, such as Glutamate Carboxypeptidase II and Asparagine Synthetase, derivatives of (2S,3S)-DASA are predicted to be far more potent inhibitors than their (2R,3R)-DASA counterparts. This profound difference underscores a critical principle for researchers and drug developers: the selection and synthesis of a stereochemically pure isomer is not merely an optimization step but a fundamental prerequisite for achieving targeted biological activity and therapeutic efficacy.
References
-
Rinaldi, A., Pellegrini, M., Crifò, C., & De Marco, C. (1981). Oxidation of meso-diaminosuccinic acid, a possible natural substrate for D-aspartate oxidase. European Journal of Biochemistry, 117(3), 635-638. [Link]
-
Vyas, D., et al. (2002). Enantiospecificity of glutamate carboxypeptidase II inhibition. Bioorganic & Medicinal Chemistry Letters, 12(15), 1963-1966. [Link]
-
Noell, S., et al. (2011). Inhibition of the dapE-Encoded N-Succinyl-L,L-diaminopimelic Acid Desuccinylase from Neisseria meningitidis by L-Captopril. Biochemistry, 50(39), 8367–8377. [Link]
-
Katane, M., & Homma, H. (2021). D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications. Applied Microbiology and Biotechnology, 105(1), 51-64. [Link]
-
Polsinelli, I., et al. (2020). Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism. Frontiers in Molecular Biosciences, 7, 60. [Link]
-
Wiseman, J. S., et al. (2023). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry, 11, 1244405. [Link]
-
Luo, M., et al. (2019). High-resolution crystal structure of human asparagine synthetase enables analysis of inhibitor binding and selectivity. Communications Biology, 2, 19. [Link]
-
Serval, S. A., et al. (1991). Stereoselective inhibition of glutamate carboxypeptidase by organophosphorus derivatives of glutamic acid. Journal of Medicinal Chemistry, 34(3), 1078-1085. [Link]
-
Vyas, D., et al. (2002). Enantiospecificity of Glutamate Carboxypeptidase II Inhibition. ResearchGate. [Link]
-
Rawls, S. M., et al. (2012). Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-glutamate and anti-cocaine effects in an invertebrate assay. Neuroscience Letters, 514(1), 85-90. [Link]
-
Richards, N. G., & Schuster, S. M. (2006). An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line. Journal of Medicinal Chemistry, 49(16), 4822–4825. [Link]
-
Flora, S. J. S., et al. (2005). Beneficial role of monoesters of meso-2,3-dimercaptosuccinic acid in the mobilization of lead and recovery of tissue oxidative injury in rats. Toxicology, 214(1-2), 1-11. [Link]
-
Zhu, W., et al. (2019). Structural basis for the binding selectivity of ASNS inhibitor 1b. ResearchGate. [Link]
-
Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 21(11), 4051. [Link]
-
Wikipedia. (n.d.). D-aspartate oxidase. Wikipedia. [Link]
-
Kreppel, H., et al. (1993). Meso-2,3-dimercaptosuccinic acid mono-N-alkylamides: syntheses and biological activity as novel in vivo cadmium mobilizing agents. Journal of Medicinal Chemistry, 36(11), 1582-1588. [Link]
-
Patsnap. (2024). What are ASN inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Ivanova, E., et al. (2017). Comparative effects of meso-2,3- dimercaptosuccinic acid, monensin, and salinomycin on cadmium-induced brain dysfunction in cadmium-intoxicated mice. Interdisciplinary Toxicology, 10(3), 107-113. [Link]
-
Ivanova, E., et al. (2018). Comparative effects of meso-2,3-dimercaptosuccinic acid, monensin and salinomycin on the concentrations of cadmium and some essential elements in skeletal muscles of Cd-exposed mice. Arhiv za higijenu rada i toksikologiju, 69(1), 39-45. [Link]
-
Chemistry LibreTexts. (2023). Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
SMRKOVA, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3328. [Link]
-
Beart, P. M., et al. (1977). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. British Journal of Pharmacology, 59(1), 218-219. [Link]
-
Tomsho, J. W. (2014). The Enzymatic Activity and Inhibition of DapE Encoded N- Succinyl-L,l-Diaminopimelic Acid. CORE. [Link]
-
Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
Sources
- 1. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]
- 3. D-aspartate oxidase - Wikipedia [en.wikipedia.org]
- 4. Oxidation of meso-diaminosuccinic acid, a possible natural substrate for D-aspartate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-glutamate and anti-cocaine effects in an invertebrate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 7. Enantiospecificity of glutamate carboxypeptidase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective inhibition of glutamate carboxypeptidase by organophosphorus derivatives of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution crystal structure of human asparagine synthetase enables analysis of inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Inhibitor of Human Asparagine Synthetase Suppresses Proliferation of an L-Asparaginase-Resistant Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are ASN inhibitors and how do they work? [synapse.patsnap.com]
A-Senior Application Scientist's Guide to the Stereoisomers of 2,3-Diaminosuccinic Acid: A Comparative Analysis
Welcome to a detailed comparative guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the stereoisomers of 2,3-diaminosuccinic acid. A critical point of clarification is addressed from the outset: the topic "(2R,3S)-2,3-Diaminosuccinic acid vs (2S,3R)-2,3-diaminosuccinic acid" is a comparison of a molecule with itself. Both notations describe the same achiral meso compound due to an internal plane of symmetry. This guide, therefore, reframes the comparison to a more scientifically pertinent subject: the meso-2,3-diaminosuccinic acid versus its chiral counterparts, the (2R,3R) and (2S,3S) enantiomers. Understanding the distinct properties and applications stemming from their stereochemical differences is paramount for their effective use in research and development.
Introduction to the Stereoisomers of 2,3-Diaminosuccinic Acid
2,3-Diaminosuccinic acid (DASA) is a non-proteinogenic amino acid containing two stereocenters, giving rise to three distinct stereoisomers: a pair of enantiomers ((2R,3R)-DASA and (2S,3S)-DASA) and a meso diastereomer ((2R,3S)-DASA).
-
Meso-2,3-Diaminosuccinic Acid ((2R,3S)-DASA): This isomer is achiral despite having two stereocenters.[1] It possesses an internal plane of symmetry, making it superimposable on its mirror image and thus optically inactive. It is commonly referred to as meso-DASA.[1][2][3]
-
Chiral Enantiomers ((2R,3R)-DASA and (2S,3S)-DASA): These two isomers are non-superimposable mirror images of each other. They are chiral and optically active, rotating plane-polarized light in equal but opposite directions. The literature often refers to these collectively as the racemic or dl-form when in a mixed state.
The structural differences between the meso and chiral forms, dictated by the spatial arrangement of the amino and carboxyl groups, lead to significant variations in their physical, chemical, and biological properties.
Figure 1: Stereoisomers of 2,3-Diaminosuccinic Acid.
Comparative Physicochemical Properties
The stereochemical differences manifest in distinct physicochemical properties, which are crucial for separation, characterization, and application-specific selection.
| Property | meso-2,3-Diaminosuccinic Acid | (2R,3R)- / (2S,3S)-2,3-Diaminosuccinic Acid |
| CAS Number | 23220-52-2[3] | (2S,3S): 50817-04-4; Racemic: 921-52-8 |
| Synonyms | (2R,3S)-2,3-Diaminobutanedioic acid[1] | (2S,3S)-Diaminosuccinic acid; dl-2,3-diaminosuccinic acid[4] |
| Molecular Weight | 148.12 g/mol [1][3] | 148.12 g/mol |
| Appearance | White to light-yellow powder[2] | Crystalline solid |
| Melting Point | 304 °C (decomposes)[5][6] | Data for pure enantiomers is less common; often handled as derivatives. |
| Optical Rotation | 0° (optically inactive) | Optically active (equal and opposite values for each enantiomer) |
| Solubility | Soluble in water[2] | Soluble in water |
| pKa (Predicted) | 1.43 ± 0.27[5][6] | Similar pKa values expected due to identical functional groups. |
Synthesis, Resolution, and Characterization
The synthesis of DASA often results in a mixture of diastereomers, necessitating robust methods for separation and characterization.
3.1. Synthetic Approaches
Synthetic routes typically produce a mixture of the meso and racemic forms. One common approach is the oxidative dimerization of glycinates.[7] More advanced methods focus on stereoselective synthesis to favor a particular isomer. For example, rhodium-catalyzed three-component Mannich-type reactions can yield syn-diaminosuccinic acid derivatives with high enantiomeric excess.[8]
3.2. Experimental Protocol: Resolution of DASA Stereoisomers
The separation of the meso compound from the enantiomeric pair can be achieved by fractional crystallization, exploiting differences in solubility. Resolving the racemic mixture into individual enantiomers requires the use of a chiral resolving agent.
Protocol: Resolution of Racemic DASA using a Chiral Base
Causality: This protocol is based on the principle that reacting a racemic mixture of acids with a single enantiomer of a chiral base creates a mixture of diastereomeric salts.[9] Diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[9]
Materials:
-
Racemic 2,3-diaminosuccinic acid (dl-DASA)
-
Enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or brucine)[9]
-
Methanol or Ethanol
-
Dilute HCl
-
Deionized water
Procedure:
-
Salt Formation: Dissolve the racemic DASA in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of the chiral base in the same solvent.
-
Mixing: Slowly add the base solution to the acid solution with constant stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop will be enriched in one diastereomer.
-
Purification: Recrystallize the salt from fresh methanol to improve diastereomeric purity. The purity can be monitored by measuring the optical rotation at each step.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with dilute HCl to precipitate the enantiomerically pure DASA. The chiral resolving agent will remain in the solution.
-
Recovery: Collect the pure enantiomer by filtration, wash with cold water, and dry.
-
Second Enantiomer: The second enantiomer can be recovered from the mother liquor of the initial crystallization by a similar acidification process.
Figure 2: Workflow for the resolution of enantiomers.
3.3. Analytical Characterization
-
Polarimetry: The most direct method to distinguish the chiral enantiomers from the meso form. The meso isomer will show no optical rotation, while the enantiomers will rotate light in opposite directions.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying all three isomers. Derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) allows for separation on a standard C18 column.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR spectra of the enantiomers are identical, the spectrum of the meso isomer will be different due to its different symmetry. Furthermore, NMR can be used to analyze the diastereomeric derivatives formed during resolution.
Comparative Applications and Performance
The distinct stereochemistry of the DASA isomers dictates their utility in various scientific fields.
4.1. meso-2,3-Diaminosuccinic Acid
-
Chelating Agent: The meso form has been investigated for its metal-chelating properties. Its thiol-containing analog, meso-2,3-dimercaptosuccinic acid (DMSA), is a well-known chelating agent used in the treatment of heavy metal poisoning.[11] Monoesters of meso-DMSA have shown superior efficacy in mobilizing lead and mitigating oxidative stress compared to DMSA itself.[11]
-
Biochemical Research: meso-DASA serves as a substrate for D-aspartate oxidase, an enzyme found in beef kidney, indicating its relevance in studying metabolic pathways.[10] It has also been identified as a potential natural antagonist of aspartic acid.[10]
-
Peptide Synthesis: It is used as a building block in peptide synthesis to introduce unique structural constraints.[2][3]
4.2. Chiral (2R,3R)- and (2S,3S)-2,3-Diaminosuccinic Acids
-
Asymmetric Synthesis: Enantiomerically pure DASA derivatives are valuable as chiral auxiliaries or ligands in asymmetric catalysis.[12] For instance, (S,S)-2,3-diaminosuccinate derivatives synthesized from L-aspartic acid have been used in asymmetric 1,3-dipolar cycloaddition reactions, achieving enantioselectivities up to 73% ee.[13]
-
Pharmaceuticals and Bioactive Molecules: The stereochemistry of amino acids is crucial for biological activity, as interactions with enzymes and receptors are highly stereospecific.[14][15] Chiral 2,3-diamino acids are components of various peptide antibiotics.[16] The ability to synthesize specific diastereomers, such as (2S,3S)- and (2R,3S)-2,3-diaminobutanoic acid (a related compound), is critical for developing these therapeutics.[16]
-
Precursors for Complex Molecules: They serve as versatile starting materials for the synthesis of other complex chiral molecules and non-proteinogenic amino acids.[12]
Conclusion
While the nomenclature of (2R,3S)- and (2S,3R)-2,3-diaminosuccinic acid refers to the same achiral meso compound, a comparison between this meso isomer and its chiral counterparts, (2R,3R)- and (2S,3S)-DASA, reveals a world of stereochemically driven differences. The achiral meso form is a valuable building block and has applications as a chelator and biochemical probe. The chiral enantiomers, however, are indispensable in the realm of asymmetric synthesis and the development of stereospecific pharmaceuticals, where precise three-dimensional structure dictates biological function. For researchers and drug developers, selecting the correct stereoisomer is not merely a technical detail but a fundamental requirement for achieving desired outcomes, whether it be controlling the stereochemistry of a reaction or designing a drug to fit a specific biological target.
References
-
Ciez, D., Kalinowska-Tłuscik, J., & Marchewka, J. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Australian Journal of Chemistry, 65(4), 333–342. Retrieved from [Link]
-
Chemsrc. (n.d.). meso-2 3-diaminosuccinic acid | CAS#:23220-52-2. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diaminosuccinic acid. Retrieved from [Link]
-
Boyles, S. J. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2014). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 19(7), 9294–9306. Retrieved from [Link]
-
ChemBK. (n.d.). (2R,3S)-diaminosuccinic acid. Retrieved from [https://www.chembk.com/en/chem/(2R,3S)-diaminosuccinic acid]([Link] acid)
-
Viso, A., Fernández de la Pradilla, R., García, A., & Flores, A. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167–3196. Retrieved from [Link]
-
Flora, S. J. S., Pande, M., & Mehta, A. (2005). Beneficial role of monoesters of meso-2,3-dimercaptosuccinic acid in the mobilization of lead and recovery of tissue oxidative injury in rats. Toxicology, 214(1-2), 39–56. Retrieved from [Link]
-
ResearchGate. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2024, February 26). Amino Acid Stereochemistry - R & S vs D & L. YouTube. Retrieved from [Link]
-
Baldwin, J. E., Adlington, R. M., & Pritchard, G. J. (n.d.). Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics. University of Oxford. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral α, β‐ diamino acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Retrieved from [Link]
-
Digital Commons@Georgia Southern. (n.d.). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Retrieved from [Link]
-
Gelain, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Retrieved from [Link]
-
PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS 23220-52-2: meso-2,3-diaminosuccinic acid | CymitQuimica [cymitquimica.com]
- 3. 2,3-二氨基丁二酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy 2,3-Diaminosuccinic acid | 921-52-8 [smolecule.com]
- 5. MESO-2 3-DIAMINOSUCCINIC ACID CAS#: 23220-52-2 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. docta.ucm.es [docta.ucm.es]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. meso-2 3-diaminosuccinic acid | CAS#:23220-52-2 | Chemsrc [chemsrc.com]
- 11. Beneficial role of monoesters of meso-2,3-dimercaptosuccinic acid in the mobilization of lead and recovery of tissue oxidative injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics | Department of Chemistry [chem.ox.ac.uk]
Definitive Structural Confirmation of (2R,3S)-2,3-Diaminosuccinic Acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and molecular biology, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity of a chiral molecule is intrinsically linked to its specific stereoisomeric form. (2R,3S)-2,3-Diaminosuccinic acid, a meso compound, presents a unique case for structural verification due to the presence of two chiral centers. While possessing chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. The definitive confirmation of this (2R,3S) configuration is crucial for its application in rational drug design and as a building block in complex syntheses.
This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold-standard for unambiguous structural elucidation of this compound, alongside a critical evaluation of complementary spectroscopic techniques. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and field-proven methodologies to ensure scientific integrity and practical applicability.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional structure of a molecule at atomic resolution.[1][2] It provides direct evidence of the spatial arrangement of atoms, bond lengths, and bond angles, thereby unambiguously defining the absolute and relative stereochemistry.
Experimental Workflow: A Hypothetical Case Study
The journey from a powdered sample to a fully refined crystal structure is a multi-step process demanding precision and expertise.
Detailed Experimental Protocol
1. Crystallization of this compound:
The critical first step is obtaining high-quality single crystals.[5] Given that this compound is a water-soluble amino acid, slow evaporation of an aqueous solution is a primary method to attempt.
-
Materials: High-purity (>98%) this compound, deionized water, ethanol, micro-crystallization plates.
-
Procedure:
-
Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dispense the solution into the wells of a micro-crystallization plate.
-
To promote slow evaporation, place the plate in a sealed container with a small amount of a more volatile solvent, such as ethanol, in a separate reservoir (vapor diffusion).
-
Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.
-
Monitor for the formation of single, well-defined crystals.
-
2. X-ray Diffraction Data Collection:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[1] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[6]
3. Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides an initial electron density map.
-
Structure Refinement: The atomic positions and their thermal displacement parameters are refined against the experimental diffraction data to generate a final, accurate molecular structure.[7] The final model is validated using various crystallographic metrics.
The expected outcome of this analysis would be the definitive confirmation of the meso nature of the compound, with the crystallographic data revealing the (2R,3S) configuration of the two chiral centers and the presence of an internal plane of symmetry.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer valuable, albeit indirect, information about the stereochemistry of this compound. These methods are often faster and require less sample preparation, making them useful for routine analysis and for providing complementary evidence.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[7] | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute and relative stereochemistry.[1][2] | Definitive and most comprehensive structural information. | Requires high-quality single crystals, which can be challenging to obtain; destructive to the crystal. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Connectivity of atoms, relative stereochemistry through coupling constants and Nuclear Overhauser Effect (NOE). Diastereomers have distinct NMR spectra.[8][9] | Non-destructive, provides information about the molecule in solution, can be used for quantitative analysis. | Does not directly provide absolute stereochemistry; enantiomers have identical spectra in achiral solvents. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules.[10][11] | Information about the chirality of a molecule. Enantiomers give mirror-image CD spectra. | Highly sensitive to chirality, can be used to determine enantiomeric purity. | This compound is a meso compound and therefore CD inactive. Not applicable for this specific molecule. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight and fragmentation patterns. Chiral differentiation is possible with specialized techniques.[12][13] | High sensitivity, small sample requirement. | Standard MS does not differentiate stereoisomers. Requires chiral derivatization or a chiral selector for differentiation.[13] |
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, ¹H and ¹³C NMR spectroscopy are powerful tools for confirming its diastereomeric identity. The meso compound has a C₂ axis of symmetry, which simplifies its NMR spectrum compared to the chiral (2R,3R) and (2S,3S) enantiomers.
-
Expected ¹H NMR Spectrum: Due to the symmetry in the meso isomer, the two methine protons (H-2 and H-3) are chemically equivalent, as are the two carboxylic acid protons. This would result in a simpler spectrum than that of the chiral diastereomers, where the corresponding protons would be chemically non-equivalent.
-
J-based Configurational Analysis: The coupling constant between the methine protons (³JHH) can provide information about their dihedral angle, which is related to the relative stereochemistry.[14]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a chiroptical technique that is exquisitely sensitive to molecular asymmetry.[10][11] Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a characteristic CD spectrum. Enantiomers produce mirror-image CD spectra. However, this compound is a meso compound, meaning it possesses an internal plane of symmetry and is achiral overall. Therefore, it is CD inactive and will not produce a CD spectrum. This lack of a CD signal is, in itself, strong evidence for the meso nature of the compound, especially when compared to its chiral diastereomers which would exhibit CD activity.
Mass Spectrometry (MS)
Standard mass spectrometry provides the molecular weight of a compound but does not typically differentiate between stereoisomers as they have the same mass. However, specialized MS techniques can be employed for chiral analysis:
-
Chiral Derivatization: The amino groups of this compound can be reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated and distinguished by chromatography coupled with mass spectrometry (e.g., LC-MS).[13]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape. Diastereomeric ions can have different collision cross-sections and can sometimes be separated and identified using IM-MS.
Conclusion
The unequivocal structural confirmation of this compound relies on a multi-faceted analytical approach. While spectroscopic methods such as NMR provide crucial information about the connectivity and relative stereochemistry in solution, and the absence of a signal in Circular Dichroism supports its meso identity, single-crystal X-ray crystallography remains the definitive, gold-standard technique . It alone provides an unambiguous three-dimensional map of the molecule, confirming the (2R,3S) configuration and its achiral nature. For researchers and drug development professionals, the investment in obtaining a crystal structure provides the highest level of confidence in the stereochemical integrity of this important molecule, a cornerstone for any further research and development.
References
-
Simek, P., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In: Amino Acid Analysis. Methods in Molecular Biology, vol 2361. Humana, New York, NY. Available at: [Link]
-
Simek, P., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. link.springer.com. Available at: [Link]
-
ResearchGate. (n.d.). 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. researchgate.net. Available at: [Link]
-
Li, L., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. scmb.uq.edu.au. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. excillum.com. Available at: [Link]
-
Protheragen. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? protheragen.com. Available at: [Link]
-
Yama, K., et al. (2015). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. ACS Applied Materials & Interfaces, 7(49), 27431-27439. Available at: [Link]
-
ResearchGate. (n.d.). NMR Methods for Stereochemical Assignments. researchgate.net. Available at: [Link]
-
QxMD. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. read.qxmd.com. Available at: [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. pubs.acs.org. Available at: [Link]
-
ResearchGate. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. researchgate.net. Available at: [Link]
-
ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. researchgate.net. Available at: [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. gea.com. Available at: [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. patents.google.com.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? researchgate.net. Available at: [Link]
-
The Biochemist. (2021). A beginner's guide to X-ray data processing. portlandpress.com. Available at: [Link]
-
PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. ncbi.nlm.nih.gov. Available at: [Link]
-
National Institutes of Health. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. ncbi.nlm.nih.gov. Available at: [Link]
-
ResearchGate. (2025). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. researchgate.net. Available at: [Link]
-
ResearchGate. (n.d.). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. researchgate.net. Available at: [Link]
-
ResearchGate. (n.d.). Single‐crystal X‐ray structure of meso‐L1 shown with 30 % displacement... researchgate.net. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. en.wikipedia.org. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. en.wikipedia.org. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. chem.libretexts.org. Available at: [Link]
-
PubMed Central. (2025). Structural Analysis of the Putative Succinyl-Diaminopimelic Acid Desuccinylase DapE from Campylobacter jejuni. ncbi.nlm.nih.gov. Available at: [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. sciencedirect.com. Available at: [Link]
-
IS MUNI. (2009). "Circular Dichroism: Studies of Proteins". In. is.muni.cz. Available at: [Link]
-
CMB-UNITO. (n.d.). How to study proteins by circular dichroism. cmb.unito.it. Available at: [Link]
-
(Spectroscopic Methods of Analysis). chem.libretexts.org. Available at: [Link]
-
National Institutes of Health. (2020). Breakdown of chiral recognition of amino acids in reduced dimensions. ncbi.nlm.nih.gov. Available at: [Link]
-
ResearchGate. (2025). Structure–property relationship in the crystals of chiral amino acids and their racemic counterparts. researchgate.net. Available at: [Link]
-
Wiley. (n.d.). Methods in Stereochemical Analysis. wiley.com. Available at: [Link]
-
ResearchGate. (2025). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. researchgate.net. Available at: [Link]
-
ACS Omega. (n.d.). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. pubs.acs.org. Available at: [Link]
-
ACS Publications. (n.d.). (+)-2,3-Diaminosuccinic Acid. pubs.acs.org. Available at: [Link]
-
YouTube. (2020). Spectroscopic methods for assigning absolute configuration of transition metal complexes by Dr Geeta. youtube.com. Available at: [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols. patents.google.com.
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. ncbi.nlm.nih.gov. Available at: [Link]
-
PubMed Central. (n.d.). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ncbi.nlm.nih.gov. Available at: [Link]
-
PubChem. (n.d.). 2,3-Diaminosuccinic acid. pubchem.ncbi.nlm.nih.gov. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. chem.libretexts.org. Available at: [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. chem.libretexts.org. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. chem.libretexts.org. Available at: [Link]
-
ResearchGate. (n.d.). PRACA 15 DIAMINODICARBOXYLIC ACIDS. PART I. Symmetric derivatives of diaminosuccinic acid. researchgate.net. Available at: [Link]
-
Master Organic Chemistry. (2025). The Meso Trap. masterorganicchemistry.com. Available at: [Link]
Sources
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. excillum.com [excillum.com]
- 4. rigaku.com [rigaku.com]
- 5. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. is.muni.cz [is.muni.cz]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Enantiomerically Pure Diaminosuccinic Acid
Introduction: The Significance of Chiral Diaminosuccinic Acid
Diaminosuccinic acid, a non-proteinogenic amino acid, possesses two stereocenters, giving rise to three stereoisomers: (2R,3R)- and (2S,3S)-enantiomers, and the achiral meso form. The enantiomerically pure forms of diaminosuccinic acid are of significant interest to researchers in drug development and materials science. They serve as crucial chiral building blocks for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors, peptide-based therapeutics, and chiral ligands for asymmetric catalysis. The precise stereochemical arrangement of the two amino groups is paramount in determining the biological activity and physical properties of the final products. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure diaminosuccinic acid is a critical area of research.
This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining enantiomerically pure diaminosuccinic acid: asymmetric synthesis, chiral resolution of racemates, and enzymatic synthesis. We will delve into the underlying principles of each approach, present comparative data, and provide exemplary experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Asymmetric Synthesis: The Direct Approach to Chirality
Asymmetric synthesis aims to directly generate the desired enantiomer of diaminosuccinic acid, often with high enantiomeric excess (ee), thereby circumventing the need for resolving a racemic mixture. This approach is atom-economical and can be highly efficient. A prominent strategy in this category is the catalytic asymmetric Mannich reaction.
Catalytic Asymmetric Mannich Reaction
The catalytic asymmetric Mannich reaction has emerged as a powerful tool for the stereocontrolled synthesis of α,β-diamino acids.[1] This reaction involves the addition of a nucleophile to an imine, creating two new stereocenters. By employing a chiral catalyst, the reaction can be directed to favor the formation of one enantiomer over the other.
A notable example is the rhodium and chiral Brønsted acid co-catalyzed three-component Mannich-type reaction. This method provides a rapid and efficient route to 2,3-diaminosuccinic acid derivatives with excellent control over both diastereoselectivity and enantioselectivity.[2]
Mechanism and Rationale:
The reaction proceeds through the formation of a chiral enolate or its equivalent, which then adds to an imine. The chiral catalyst, typically a metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment that dictates the facial selectivity of the nucleophilic attack on the imine. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.
Workflow for Asymmetric Mannich Reaction:
Caption: Workflow for the asymmetric synthesis of diaminosuccinic acid derivatives.
Experimental Protocol: Asymmetric Mannich Reaction
The following is a representative protocol based on the principles of the rhodium and chiral Brønsted acid co-catalyzed Mannich reaction.[2]
-
To a solution of the α-imino ester (0.2 mmol) and Rh2(OAc)4 (2 mol%) in a suitable solvent (e.g., dichloromethane) at room temperature, add the chiral Brønsted acid catalyst (5 mol%).
-
To this mixture, add a solution of the diazo compound (0.3 mmol) and the phosphoramidate (0.24 mmol) in the same solvent dropwise over 1 hour.
-
Stir the reaction mixture at room temperature until the α-imino ester is completely consumed, as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the enantioenriched 2,3-diaminosuccinic acid derivative.
-
The protecting groups can then be removed under appropriate conditions to yield the free diaminosuccinic acid.
Chiral Resolution: The Classical Approach to Enantiomer Separation
Chiral resolution is a well-established method for separating a racemic mixture of a compound into its individual enantiomers.[3][4] For diaminosuccinic acid, this typically involves the formation of diastereomeric salts with a chiral resolving agent.
Diastereomeric Salt Crystallization
This technique leverages the fact that diastereomers have different physical properties, including solubility.[3] By reacting a racemic mixture of diaminosuccinic acid with a single enantiomer of a chiral resolving agent (a chiral acid or base), a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.
Mechanism and Rationale:
The principle behind this method is the differential solubility of the diastereomeric salts. One diastereomer will be less soluble in a given solvent and will crystallize out of the solution, leaving the other diastereomer in the mother liquor. The choice of resolving agent and solvent is critical for successful separation and is often determined empirically. Common chiral resolving agents for acidic compounds like diaminosuccinic acid include chiral amines such as brucine, strychnine, or (R)-1-phenylethylamine.[4][5]
Workflow for Chiral Resolution:
Caption: General workflow for the chiral resolution of diaminosuccinic acid.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
The following is a general protocol for the resolution of a racemic amino acid.
-
Dissolve the racemic diaminosuccinic acid in a suitable hot solvent (e.g., water or an alcohol-water mixture).
-
Add an equimolar amount of the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) to the solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from the same solvent system to improve diastereomeric purity.
-
To recover the enantiomerically pure diaminosuccinic acid, dissolve the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to precipitate the free amino acid.
-
Collect the enantiomerically pure diaminosuccinic acid by filtration, wash with cold water, and dry.
Enzymatic Synthesis: The "Green" Chemistry Approach
Enzymatic synthesis offers a highly selective and environmentally friendly alternative for producing enantiomerically pure compounds.[6] Enzymes, as chiral catalysts, can exhibit exquisite stereoselectivity, often leading to products with very high enantiomeric excess under mild reaction conditions.
PLP-Dependent Enzymatic Mannich Reaction
Recent advancements have demonstrated the use of pyridoxal 5'-phosphate (PLP)-dependent enzymes to catalyze stereoselective Mannich-type reactions for the synthesis of α,β-diamino acids.[1][7] This biocatalytic approach allows for the one-step, asymmetric synthesis of these valuable compounds from simple starting materials.
Mechanism and Rationale:
The PLP cofactor plays a crucial role in activating the amino acid substrate by forming a Schiff base intermediate. This facilitates the deprotonation at the α-carbon, generating a nucleophilic carbanion equivalent. This enzyme-bound nucleophile then attacks an imine acceptor in a highly stereocontrolled manner, dictated by the architecture of the enzyme's active site. This method is particularly attractive due to its high efficiency and atom economy.[1]
Workflow for Enzymatic Synthesis:
Caption: Workflow for the enzymatic synthesis of α,β-diamino acids.
Experimental Protocol: Enzymatic Mannich Reaction
The following is a generalized protocol for an enzymatic Mannich reaction.[1]
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 8.0), combine the α-amino acid donor, the imine acceptor, and the PLP cofactor.
-
Initiate the reaction by adding the purified PLP-dependent enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or LC-MS.
-
Once the reaction is complete, terminate it by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Purify the supernatant containing the product by ion-exchange chromatography or another suitable method.
Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Synthesis (Catalytic Mannich) | Chiral Resolution (Diastereomeric Salt Crystallization) | Enzymatic Synthesis (PLP-Dependent Mannich) |
| Enantioselectivity | High to excellent (up to 98% ee reported for derivatives)[2] | Variable, dependent on resolving agent and crystallization | Excellent (often >99% ee)[1] |
| Diastereoselectivity | Good to high | Not directly applicable (separates existing diastereomers) | High |
| Yield | Potentially high | Theoretically limited to 50% for the desired enantiomer | Can be high |
| Atom Economy | High | Low (discards at least 50% of the starting material) | High |
| Scalability | Can be challenging due to catalyst cost and sensitivity | Well-established for large-scale production | Can be scaled up, but enzyme production and stability may be limiting factors |
| Environmental Impact | Can involve heavy metal catalysts and organic solvents | Often uses large volumes of solvents | Generally considered "greener" due to mild, aqueous conditions |
| Versatility | Good, can be tuned by modifying catalysts and substrates | Broadly applicable to many racemic acids | Substrate scope can be limited by enzyme specificity |
Conclusion
The choice of synthetic route for enantiomerically pure diaminosuccinic acid depends on several factors, including the desired scale of production, the required level of enantiopurity, and considerations of cost and environmental impact.
-
Asymmetric synthesis , particularly through catalytic Mannich reactions, offers an elegant and efficient path to directly access enantioenriched diaminosuccinic acid derivatives. This approach is ideal for research and development where high stereocontrol is paramount.
-
Chiral resolution remains a robust and practical method, especially for large-scale production where the starting racemic material is inexpensive. The primary drawback is the inherent 50% yield limitation.
-
Enzymatic synthesis represents a promising and sustainable alternative, providing exceptional stereoselectivity under mild conditions. As more enzymes with tailored substrate specificities are discovered and engineered, this "green" approach is likely to become increasingly prevalent.
Researchers and drug development professionals should carefully evaluate the pros and cons of each method in the context of their specific project goals to select the most appropriate and effective synthetic strategy.
References
-
Zeitler, K., & Steglich, W. (2004). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. The Journal of organic chemistry, 69(18), 6134–6136. [Link]
-
Jiang, J., Ma, X., Chen, M., Zhang, Y., She, X., & Hu, W. (2013). Enantioselective trapping of phosphoramidate ammonium ylides with imino esters for synthesis of 2,3-diaminosuccinic acid derivatives. Chemical communications (Cambridge, England), 49(58), 6534–6536. [Link]
-
Zeitler, K., & Steglich, W. (2004). A Short Diastereoselective Synthesis of Orthogonally Protected Diamino Succinic Acid Derivatives. Figshare. [Link]
-
Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Journal of the American Chemical Society. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. (n.d.). Scheme 43. Preparation of enantiopure b 2,3-amino acid derivatives by... [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Heikinheimo, A., Nieger, M., & Koskinen, A. M. P. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Aalto University's research portal. [Link]
-
D'Arrigo, P., & Servi, S. (2010). Advances in Enzymatic Synthesis of D-Amino Acids. PMC. [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Organic & Biomolecular Chemistry. [Link]
-
Burke, A. J., Davies, S. G., & Hedgecock, C. J. R. (1996). Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics. chem.ox.ac.uk. [Link]
-
Wang, J., Liu, Y., & Li, C. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(13), 5098-5114. [Link]
-
Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. ACS Figshare. [Link]
-
PubChem. (n.d.). 2,3-Diaminosuccinic acid. [Link]
Sources
- 1. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. acs.figshare.com [acs.figshare.com]
Safety Operating Guide
Proper Disposal of (2R,3S)-2,3-Diaminosuccinic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (2R,3S)-2,3-Diaminosuccinic acid (CAS RN: 23220-52-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to handle laboratory chemicals responsibly, building a foundation of trust that goes beyond the product itself.
Hazard Assessment and Regulatory Overview
This compound is a combustible solid that is irritating to the eyes, skin, and respiratory system.[1][2] According to the Globally Harmonized System (GHS), it is classified as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[1]
Under the Resource Conservation and Recovery Act (RCRA), for a chemical waste to be considered hazardous, it must be specifically listed or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] this compound is not a listed hazardous waste and does not typically exhibit these characteristics. Therefore, in small quantities typical of a research laboratory setting, it is generally not considered a federal hazardous waste. However, state and local regulations may vary, and it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
Chemical Compatibility and Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound, as an amino acid, is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances could lead to vigorous and potentially hazardous reactions.
Table 2: Chemical Incompatibility Chart
| Incompatible with this compound | Rationale |
| Strong Oxidizing Agents (e.g., perchlorates, nitrates) | Can cause vigorous, exothermic reactions. |
| Strong Acids (e.g., sulfuric acid, hydrochloric acid) | Can lead to protonation and potential decomposition. |
| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Can lead to deprotonation and potential decomposition. |
All waste containing this compound should be collected in a dedicated, clearly labeled waste container. Do not mix this waste stream with halogenated solvents, heavy metal waste, or other incompatible chemicals.
Step-by-Step Disposal Protocol for Aqueous Solutions
For small quantities of aqueous solutions of this compound typically generated in a research setting, the recommended procedure is neutralization followed by drain disposal, provided this is permitted by your local wastewater authority and institutional policies.
Experimental Protocol: Neutralization and Drain Disposal
Objective: To safely neutralize aqueous solutions of this compound to a pH between 6.0 and 8.0 before disposal down the sanitary sewer.
Materials:
-
Aqueous waste solution of this compound
-
Dilute acid (e.g., 1M Hydrochloric Acid) or dilute base (e.g., 1M Sodium Hydroxide or a saturated solution of sodium bicarbonate)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE (safety glasses, gloves, lab coat)
-
Clearly labeled waste container
Procedure:
-
Work in a Ventilated Area: Perform the neutralization procedure in a well-ventilated fume hood.
-
Prepare for Neutralization: Place the beaker containing the aqueous waste solution on a stir plate and add a stir bar.
-
Monitor pH: Measure the initial pH of the solution using a pH strip or a calibrated pH meter. This compound is an amino acid and will have both acidic and basic functional groups. The initial pH will depend on the solution's preparation.
-
Adjust pH:
-
If the solution is acidic (pH < 6.0) , slowly add a dilute base (e.g., 1M Sodium Hydroxide or sodium bicarbonate solution) dropwise while stirring continuously.
-
If the solution is basic (pH > 8.0) , slowly add a dilute acid (e.g., 1M Hydrochloric Acid) dropwise while stirring continuously.
-
-
Continuous Monitoring: Check the pH frequently during the addition of the neutralizing agent.
-
Final pH Check: Continue adding the acid or base until the pH of the solution is stable between 6.0 and 8.0.
-
Drain Disposal: Once the solution is neutralized, it can be poured down the sanitary sewer, followed by flushing with a copious amount of water (at least 20 times the volume of the waste solution).
-
Documentation: Record the neutralization and disposal in your laboratory waste log.
Disposal of Solid Waste and Contaminated Materials
For solid this compound and contaminated materials (e.g., weighing paper, gloves, paper towels), the following procedure should be followed:
-
Collection: Place all solid waste and contaminated materials into a clearly labeled, sealed plastic bag or a designated solid waste container.
-
Labeling: The label should include the chemical name "this compound" and the appropriate hazard warnings (irritant).
-
Disposal Request: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Don PPE: Wear appropriate PPE, including a dust mask for solid spills, before attempting to clean up.
-
Containment: For solid spills, gently sweep the material to avoid creating dust and place it in a labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste through your institution's EHS department.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
A Senior Application Scientist's Guide to Handling (2R,3S)-2,3-Diaminosuccinic Acid: Personal Protective Equipment and Disposal
In the landscape of drug development and scientific research, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and laboratory safety. This guide provides an in-depth operational plan for the safe handling of (2R,3S)-2,3-Diaminosuccinic acid, focusing on the critical role of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to move beyond mere checklists, offering a framework of understanding that empowers researchers to cultivate a proactive safety culture. The protocols herein are designed to be self-validating, grounded in the established principle of minimizing exposure through a multi-faceted approach of engineering controls, administrative procedures, and appropriate PPE.
Hazard Profile of this compound
Understanding the "why" behind any safety protocol is paramount. This compound (CAS No: 23220-52-2) is a combustible solid that presents specific hazards upon exposure. Authoritative sources classify it with the signal word "Warning" and identify the following primary risks:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Tract Irritation (H335): May cause respiratory irritation, with the respiratory system being a key target organ.
Given its physical form as a solid, the primary route of exposure is through the inhalation of dust particles and direct contact with the skin and eyes.[1] Therefore, our safety strategy must be centered on mitigating the generation of dust and preventing any physical contact.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the first line of defense, PPE is essential for safeguarding against residual risks and in the event of a spill or emergency. The selection of PPE must be deliberate and matched to the specific task.
PPE Selection Matrix
The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Task/Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Transporting unopened container | Lab Coat | None Required | Safety Glasses | None Required |
| Weighing small quantities (<1g) in a ventilated balance enclosure | Lab Coat | Disposable Nitrile Gloves | Safety Glasses with Side Shields | Recommended: N95 Dust Mask |
| Handling quantities >1g or where dust is likely | Lab Coat | Disposable Nitrile Gloves (Double-gloving recommended) | Chemical Safety Goggles | Required: N95 Dust Mask or higher (e.g., half-mask respirator with P100 filter) |
| Preparing solutions | Lab Coat | Disposable Nitrile Gloves | Chemical Safety Goggles and Face Shield | Required if not in a fume hood: N95 Dust Mask |
| Cleaning spills | Lab Coat or Chemical Resistant Apron | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles and Face Shield | Required: N95 Dust Mask or higher |
Note: This matrix provides minimum guidelines. A site-specific hazard assessment should always be performed to determine if additional protection is required.[2]
Step-by-Step Protocol: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Select the appropriate size and fasten completely.
-
Respiratory Protection (if required): Put on your N95 mask or respirator. Ensure it has a tight seal around the nose and mouth.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) Sequence: The goal is to touch potentially contaminated items only with other contaminated items (i.e., glove-to-glove).
-
Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other hand and peel the glove off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated waste container.
-
Wash Hands: Although you will wash them again later, it's good practice to wash your hands or use a sanitizer immediately after glove removal.
-
Face Shield and Goggles: Remove from the back of your head by handling the strap. Do not touch the front surface.
-
Lab Coat: Unfasten the coat. Peel it off your shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is folded inward.
-
Respiratory Protection: Remove the mask or respirator by the straps, without touching the front.
-
Final Hand Wash: Wash your hands thoroughly with soap and water for at least 20 seconds.[1][3]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the container is kept tightly sealed.[1]
Handling and Experimental Workflow
The following diagram outlines the decision-making process and workflow for safely handling this compound.
Caption: Experimental workflow for handling this compound.
Spill Response Plan
Accidents happen, but a prepared response minimizes risk.
-
Minor Spill (Small amount of solid, no dust cloud):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (including respiratory protection), gently sweep or scoop the solid material.[1] AVOID using compressed air or dry sweeping that could generate dust.[1]
-
Place the material into a clean, dry, labeled, and sealable container for hazardous waste disposal.[1]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Major Spill (Large amount or airborne dust):
-
Evacuate the immediate area and alert others.[1]
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area (e.g., through a fume hood).
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
-
Chemical Waste: All unused this compound and materials from spill cleanups are to be considered chemical waste.
-
Contaminated PPE: Disposable items like gloves, masks, and bench paper should be collected in a designated hazardous waste bag.
-
Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
Final Disposal: All waste must be disposed of through your institution's approved hazardous waste management program.[4] Never dispose of this chemical down the drain or in regular trash.[6]
By adhering to these rigorous protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community. Your diligence is the most critical component of a safe laboratory environment.
References
- Vertex AI Search. (n.d.). Amino acid metabolism: Disposal of Nitrogen - Doctor 2018.
- ChemBK. (n.d.). (2R,3S)-diaminosuccinic acid.
- Oklahoma State University. (n.d.). Laboratory Safety Rules.
- Vertex AI Search. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism.
- Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines.
- Vertex AI Search. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- Apollo Scientific. (2022, September 16). meso-2,3-Diaminosuccinic acid Safety Data Sheet.
- Pharmacy 180. (n.d.). Removal of Nitrogen From Amino Acids - Biochemistry.
- University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Sigma-Aldrich. (n.d.). meso-2,3-Diaminosuccinic acid Safety Information.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - meso-2,3-Dimercaptosuccinic acid.
- Enamine. (n.d.). SAFETY DATA SHEET.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. site.unibo.it [site.unibo.it]
- 4. fishersci.com [fishersci.com]
- 5. saffronchemicals.com [saffronchemicals.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
